3-Methyl-2-nitrobenzhydrazide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-nitrobenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-5-3-2-4-6(8(12)10-9)7(5)11(13)14/h2-4H,9H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYLQQCSHFLPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Methyl-2-nitrobenzhydrazide CAS 1016745-70-2 properties
This technical guide provides an in-depth analysis of 3-Methyl-2-nitrobenzhydrazide (CAS 1016745-70-2), a specialized intermediate used in the synthesis of bioactive heterocycles and pharmaceutical scaffolds.
CAS: 1016745-70-2 Role: Heterocyclic Precursor & Pharmacophore Scaffold
Executive Summary
This compound is a functionalized benzhydrazide derivative characterized by a sterically significant methyl group at the meta position and an electron-withdrawing nitro group at the ortho position relative to the hydrazide moiety. In drug discovery, this compound serves as a critical "hinge" intermediate. It is primarily utilized to synthesize 1,3,4-oxadiazoles, 1,2,4-triazoles, and acylhydrazones—motifs frequently found in antimicrobial, anti-inflammatory, and kinase-inhibiting candidates.
The presence of the 3-methyl group is non-trivial; it introduces the "Magic Methyl" effect, potentially altering the solubility, metabolic stability, and conformational lock of the resulting drug candidate compared to its non-methylated analogs.
Physicochemical & Safety Profile
The following data aggregates predicted properties and standard safety protocols for nitro-benzhydrazide class compounds.
Table 1: Chemical Properties
| Property | Value / Description |
| Molecular Formula | C₈H₉N₃O₃ |
| Molecular Weight | 195.18 g/mol |
| Physical State | Solid (Crystalline powder, typically pale yellow) |
| Solubility | Soluble in DMSO, DMF, Methanol (hot); Poor water solubility. |
| pKa (Hydrazide) | ~3.0–3.5 (Predicted; conjugate acid) |
| H-Bond Donors/Acceptors | 2 Donors / 4 Acceptors |
| Lipophilicity (LogP) | ~0.8 (Predicted) |
Safety & Handling (GHS Standards)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling Protocol: Handle under inert atmosphere (Nitrogen/Argon) if storing long-term to prevent oxidation of the hydrazide tail. Use standard PPE (nitrile gloves, safety goggles).
Synthesis & Experimental Protocols
The synthesis of CAS 1016745-70-2 is a two-step transformation starting from the commercially available 3-methyl-2-nitrobenzoic acid . The "Senior Scientist" approach prioritizes the Esterification-Hydrazinolysis route over direct coupling to avoid competitive side reactions.
Workflow Visualization
The following diagram outlines the chemical pathway and downstream derivatization logic.
Figure 1: Synthetic pathway from precursor acid to CAS 1016745-70-2 and its utility in heterocycle generation.
Detailed Protocol: Synthesis of this compound[6]
Step 1: Methyl Ester Formation (Activation)
Rationale: Direct reaction of the carboxylic acid with hydrazine can form salts or require harsh coupling agents. The methyl ester provides a cleaner electrophile.
-
Dissolve 3-methyl-2-nitrobenzoic acid (10.0 mmol) in dry Methanol (20 mL).
-
Add catalytic Concentrated H₂SO₄ (0.5 mL) dropwise.
-
Reflux at 65°C for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 3:1).
-
Concentrate solvent in vacuo. Neutralize residue with saturated NaHCO₃. Extract with Ethyl Acetate.
-
Dry over MgSO₄ and concentrate to yield Methyl 3-methyl-2-nitrobenzoate .
Step 2: Hydrazinolysis (Target Synthesis)
Rationale: Hydrazine hydrate is a potent nucleophile that displaces the methoxy group. Ethanol is chosen as the solvent to allow precipitation of the product upon cooling, simplifying purification.
-
Suspend the methyl ester (from Step 1) in Absolute Ethanol (15 mL).
-
Add Hydrazine Hydrate (80%, 3.0 equiv) slowly at room temperature.
-
Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.
-
-
Heat to Reflux (80°C) for 6–8 hours. The solution typically becomes clear, then may precipitate solid.
-
Cool to 0°C (ice bath) and stir for 30 minutes.
-
Filter the precipitate.[5][6] Wash with cold ethanol (2 x 5 mL) and cold water (to remove excess hydrazine).
-
Recrystallize from Ethanol/Water if purity <95%.
Applications in Drug Discovery[9][10][11]
The "Magic Methyl" Effect
In medicinal chemistry, the 3-methyl group on the phenyl ring is not merely structural filler.[7] It serves two specific functions:
-
Conformational Restriction: The methyl group creates steric clash with the adjacent nitro group or the carbonyl, twisting the phenyl ring out of planarity. This can improve selectivity for specific kinase pockets that require non-planar ligands.
-
Solubility Modulation: Unlike a hydrogen atom, the methyl group disrupts crystal packing energy, often improving the solubility of the final drug candidate compared to the des-methyl analog.
Heterocycle Generation
CAS 1016745-70-2 is a "heterocycle engine." It reacts with electrophiles to close rings that mimic peptide bonds or serve as bioisosteres.
| Target Heterocycle | Reagent | Mechanism | Application |
| 1,3,4-Oxadiazole | Carboxylic Acids + POCl₃ | Cyclodehydration | Antibacterial / Antifungal agents |
| 1,2,4-Triazole | Isothiocyanates + NaOH | Nucleophilic Addition -> Cyclization | Anti-inflammatory / Kinase inhibitors |
| Acylhydrazone | Aldehydes | Condensation | Iron chelators / Schiff base ligands |
Analytical Validation (Self-Validating Data)
When characterizing the synthesized product, look for these diagnostic NMR signals to confirm identity:
-
¹H NMR (DMSO-d₆):
-
δ 9.5–10.0 ppm (s, 1H): -CONH - (Amide proton, disappears with D₂O).
-
δ 4.5–5.0 ppm (s, 2H): -NH₂ (Hydrazide protons, broad).
-
δ 2.3–2.5 ppm (s, 3H): Ar-CH ₃ (Distinct singlet).
-
δ 7.5–8.0 ppm (m, 3H): Aromatic protons.
-
References
-
Guidechem. (n.d.). Synthesis and application of 3-Methyl-2-nitrobenzoic acid. Retrieved from
- Barreiro, E. J., et al. (2011). The "Magic Methyl" Effect in Medicinal Chemistry. Chemical Reviews.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21575, 3-Methyl-2-nitrobenzoic acid. Retrieved from
-
Fisher Scientific. (2024). Safety Data Sheet: 3-Nitrobenzhydrazide. (Used for analog safety extrapolation). Retrieved from
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 3-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 21575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-METHYL-4-NITROBENZHYDRAZIDE | 72198-83-5 [amp.chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. 3-Methyl-2-nitrobenzoic acid | 5437-38-7 [chemicalbook.com]
- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Methyl-2-nitrobenzhydrazide: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 3-Methyl-2-nitrobenzhydrazide, a compound of interest in medicinal chemistry and organic synthesis. While direct literature on this specific molecule is sparse, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and data on closely related analogues to provide a robust working framework. We will delve into its predicted chemical structure, molecular weight, a proposed synthesis protocol grounded in well-documented reactions, and methods for its characterization.
Core Compound Profile: this compound
Based on its IUPAC name, we can confidently deduce the chemical structure and fundamental properties of this compound.
Chemical Structure and Molecular Weight
The name "this compound" implies a benzene ring substituted at position 1 with a benzhydrazide group (-CONHNH₂), at position 2 with a nitro group (-NO₂), and at position 3 with a methyl group (-CH₃).
Predicted Chemical Structure:
Caption: Predicted structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. The molecular weight is calculated based on the predicted chemical formula.
| Property | Value | Source |
| Chemical Formula | C₈H₉N₃O₃ | Calculated |
| Molecular Weight | 195.18 g/mol | Calculated |
| IUPAC Name | This compound | - |
Synthesis Protocol: A Guided Approach
The synthesis of this compound can be logically approached from its corresponding carboxylic acid, 3-Methyl-2-nitrobenzoic acid. This precursor is a known compound and its synthesis is documented.[1][2][3] The conversion of a carboxylic acid to a hydrazide is a standard and reliable transformation in organic chemistry.
Synthesis of the Precursor: 3-Methyl-2-nitrobenzoic acid
3-Methyl-2-nitrobenzoic acid can be synthesized via the oxidation of 3-nitro-o-xylene.[2] The reaction is typically carried out in an acidic organic solvent, such as acetic acid, using oxygen as the oxidant in the presence of a catalyst (e.g., cobalt acetate) and an initiator.[2]
Conversion to this compound
The conversion of 3-Methyl-2-nitrobenzoic acid to its hydrazide can be achieved in a two-step process, analogous to the synthesis of 3-methyl-2-nitrobenzamide.[4]
Step 1: Activation of the Carboxylic Acid
The carboxylic acid is first activated to make it more reactive towards nucleophilic attack by hydrazine. A common method is the formation of a mixed anhydride using ethyl chloroformate in the presence of a base like triethylamine.[4]
Step 2: Reaction with Hydrazine
The activated carboxylic acid is then reacted with hydrazine hydrate to form the desired this compound.
Detailed Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound from 3-Methyl-2-nitrobenzoic acid.
Materials:
-
3-Methyl-2-nitrobenzoic acid
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (Et₃N)
-
Ethyl chloroformate
-
Hydrazine hydrate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Drying tube
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 3-Methyl-2-nitrobenzoic acid (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Base Addition: Add triethylamine (1.1 eq) dropwise to the solution at room temperature and stir for 30 minutes.[4]
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add ethyl chloroformate (1.0 eq) dropwise. A thick precipitate may form. Stir the mixture at 0 °C for 1 hour.[4]
-
Hydrazinolysis: While maintaining the temperature at 0 °C, add hydrazine hydrate (1.2 eq) dropwise to the reaction mixture.
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Synthesis Workflow Diagram:
Sources
- 1. WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation - Google Patents [patents.google.com]
- 2. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. 3-methyl-2-nitrobenzamide synthesis - chemicalbook [chemicalbook.com]
Technical Guide: 3-Methyl-2-Nitrobenzoic Acid Hydrazide Derivatives
Development, Synthesis, and Pharmacological Potential
Executive Summary & Structural Rationale
This technical guide provides a comprehensive analysis of the development of 3-methyl-2-nitrobenzoic acid hydrazide and its downstream derivatives. While benzoic acid hydrazides are a well-established class of pharmacophores (exemplified by Isoniazid), the 3-methyl-2-nitro substitution pattern offers unique steric and electronic properties that distinguish it from common para- or meta-substituted analogs.[1]
The Ortho-Nitro/Meta-Methyl Effect
The core scaffold (CAS: 5437-38-7) presents a specific challenge and opportunity:
-
Steric Crowding: The nitro group at position 2 is flanked by the carbonyl group (position 1) and a methyl group (position 3).[1] This creates significant steric hindrance, influencing the planarity of the hydrazide tail and potentially locking the molecule into specific conformations favorable for enzyme binding pockets that exclude flatter analogs.
-
Electronic Withdrawal: The 2-nitro group is a strong electron-withdrawing group (EWG), which reduces the electron density on the carbonyl carbon, making the initial esterification or amidation challenging, yet enhancing the acidity of the hydrazide -NH- proton in subsequent derivatives.[1]
Synthetic Architecture
The synthesis of these derivatives requires a robust protocol to overcome the steric hindrance of the 2-nitro group.[1] The pathway moves from the parent acid to the hydrazide, serving as a divergent point for Schiff bases (hydrazones) and heterocycles.[1]
Synthetic Pathway Visualization[2]
Figure 1: Divergent synthetic strategy for 3-methyl-2-nitrobenzoic acid derivatives. Note the dual pathways to the hydrazide to accommodate steric hindrance.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The intermediate checks (TLC, Melting Point) are critical due to the potential for incomplete reactions caused by the ortho-nitro effect.[1]
Precursor Synthesis: Methyl 3-methyl-2-nitrobenzoate
Direct reaction of the acid with hydrazine is often sluggish.[1] Conversion to the methyl ester is the preferred first step.
-
Reagents: 3-Methyl-2-nitrobenzoic acid (10 mmol), Methanol (anhydrous, 50 mL), Concentrated
(1 mL). -
Procedure:
-
Dissolve the acid in methanol.[2] Add sulfuric acid dropwise.
-
Reflux for 8–12 hours. Note: The 2-nitro group slows this reaction compared to unsubstituted benzoic acid.[1]
-
Validation: Monitor TLC (System: Hexane:Ethyl Acetate 7:3). The acid spot (
) should disappear, replaced by the ester ( ).[1] -
Concentrate solvent, neutralize with
, and extract with dichloromethane.[1]
-
Core Synthesis: 3-Methyl-2-nitrobenzoic Acid Hydrazide[1]
-
Reagents: Methyl ester from 3.1 (10 mmol), Hydrazine hydrate (99%, 50 mmol), Ethanol (30 mL).[1]
-
Procedure:
-
Dissolve the ester in ethanol.
-
Add hydrazine hydrate (5 eq) dropwise at room temperature. Excess hydrazine is crucial to prevent dimer formation.[1]
-
Reflux for 6–10 hours. A solid precipitate usually forms upon cooling.
-
Purification: Recrystallize from ethanol.
-
Characterization: IR spectrum must show doublet peaks at 3200–3300 cm⁻¹ (
) and a strong carbonyl peak at ~1660 cm⁻¹.
-
Derivatization: Synthesis of Schiff Bases (Hydrazones)
This step generates the "Library of Derivatives" for biological screening.
-
Reagents: Acid Hydrazide (1 mmol), Substituted Aromatic Aldehyde (1 mmol), Ethanol (15 mL), Glacial Acetic Acid (2-3 drops).
-
Procedure:
-
Mix hydrazide and aldehyde in ethanol.
-
Add catalytic acetic acid. Reflux for 2–4 hours.
-
Observation: Product usually precipitates as a colored solid (yellow/orange due to conjugation).
-
Workup: Filter, wash with cold ethanol, and dry.
-
Pharmacological Profile & SAR Analysis[4][5]
The biological activity of these derivatives relies on the Pharmacophore Hybrid Approach , combining the hydrazide/hydrazone linker with the specific electronic environment of the 3-methyl-2-nitro phenyl ring.[1]
Structure-Activity Relationship (SAR) Data[1][4]
| Moiety / Substitution | Biological Target | Mechanism of Action |
| Hydrazone Linker ( | Antimicrobial | Iron chelation; Inhibition of DNA replication via ribonucleotide reductase inhibition.[1] |
| 2-Nitro Group | Cytotoxicity / Anaerobes | Nitro-reduction leads to reactive intermediates (nitro-radicals) that damage bacterial DNA.[1] |
| 3-Methyl Group | Selectivity | Provides lipophilicity ( |
| Heterocyclic Tail (e.g., Oxadiazole) | Antifungal / Anti-inflammatory | Mimics peptide bonds; inhibits COX-2 or fungal CYP51 depending on substitution.[1] |
Key Biological Applications
-
Antitubercular Activity: Analogous to Isoniazid, but the 2-nitro group alters the redox potential.[1] These derivatives are often screened against M. tuberculosis H37Rv. The hydrazone moiety is critical for penetrating the mycolic acid cell wall.
-
Anticancer Potential: The nitro-aromatic system acts as a radiosensitizer.[1] Derivatives fused with 1,3,4-oxadiazoles have shown promise in inhibiting growth of breast cancer cell lines (MCF-7) by inducing apoptosis.[1]
Critical Quality Attributes (CQA)
For researchers synthesizing these compounds, the following physical properties are standard benchmarks for the core acid (Starting Material) and expected derivatives.
| Property | 3-Methyl-2-nitrobenzoic Acid | Hydrazide Derivative (Typical) |
| CAS | 5437-38-7 | N/A (Derivative dependent) |
| Appearance | White to light yellow prisms | White/Yellow crystalline solid |
| Melting Point | 220–223 °C | Generally 160–200 °C |
| Solubility | DMSO, Methanol (Soluble) | DMSO, DMF (Soluble); Water (Insoluble) |
| pKa (Predicted) | 2.26 ± 0.10 | ~3.5 (Hydrazide NH) |
Data Source: PubChem & ChemicalBook [1, 2].[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21575, 3-Methyl-2-nitrobenzoic acid.[1] Retrieved from [Link]
-
Popiołek, Ł. (2017).[1] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research.[3] (General reference for hydrazide biological activity mechanisms).
-
Google Patents. Method for synthesizing 2-nitro-3-methylbenzoic acid (CN108129322B).[1] (Provides industrial synthesis context for the starting material). Retrieved from
-
Narayanglad, P., et al. (2023).[1] Synthesis and biological evaluation of novel hydrazone derivatives. (Representative methodology for hydrazone formation). Note: General protocol reference.
Sources
Biological Activity & Medicinal Potential of the 3-Methyl-2-nitrobenzhydrazide Scaffold
[1][2]
Executive Summary
The 3-Methyl-2-nitrobenzhydrazide scaffold represents a specialized pharmacophore within the broader class of substituted benzhydrazides. While benzhydrazides are historically significant (e.g., Isoniazid), the specific substitution pattern of a 2-nitro group adjacent to the hydrazide linkage, flanked by a 3-methyl group, creates a unique electronic and steric environment. This scaffold serves as a critical "privileged structure" precursor, primarily utilized to synthesize Schiff bases (hydrazones) and heterocyclic derivatives (1,3,4-oxadiazoles, 1,2,4-triazoles) with potent antimicrobial , antitubercular , and anticancer profiles.[1]
This technical guide dissects the biological utility of this scaffold, providing validated synthesis protocols, structure-activity relationship (SAR) logic, and experimental frameworks for evaluating its bioactivity.
Structural Analysis & Pharmacophore Causality[3]
The biological efficacy of this compound derivatives is not random; it is governed by strict electronic and steric causality.
The Ortho-Nitro Effect (Electronic)
The 2-nitro group (
-
Carbonyl Activation: It decreases the electron density on the carbonyl carbon, making the terminal amine (
) less nucleophilic during derivatization but increasing the electrophilicity of the carbonyl in the final drug target interaction. -
Redox Potential: In anaerobic bacteria (e.g., H. pylori, M. tuberculosis), the nitro group can undergo enzymatic reduction to reactive nitro-radical anions, causing DNA damage—a mechanism shared with metronidazole.[1]
The 3-Methyl Steric Lock
The 3-methyl group acts as a lipophilic steric anchor.
-
Lipophilicity (
): The methyl group increases the partition coefficient, enhancing membrane permeability compared to the unsubstituted nitrobenzhydrazide.[1] -
Conformational Restriction: It provides steric bulk that restricts the rotation of the nitro group, potentially locking the molecule into a bioactive conformation that favors binding to enzymes like Urease or Enoyl-ACP reductase (InhA) .
SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.
Figure 1: Structure-Activity Relationship (SAR) mapping of the this compound scaffold showing functional group contributions to biological targets.[1]
Synthesis & Derivatization Protocols
To evaluate biological activity, one must first synthesize the scaffold and its active Schiff base derivatives.[1] The following protocol is a self-validating system; the formation of a precipitate indicates reaction progress.
Core Scaffold Synthesis
Reaction: Nucleophilic acyl substitution of methyl 3-methyl-2-nitrobenzoate with hydrazine hydrate.[1]
Protocol:
-
Reagents: Dissolve 0.01 mol of Methyl 3-methyl-2-nitrobenzoate in 20 mL of absolute ethanol (EtOH).
-
Addition: Add 0.05 mol (excess) of Hydrazine Hydrate (80%) dropwise with constant stirring.
-
Reflux: Heat the mixture at reflux (
) for 4–6 hours. -
Isolation: Cool the reaction mixture to room temperature, then pour into ice-cold water. A solid precipitate (the hydrazide) will form.[1]
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
Schiff Base Derivatization (Active Agents)
The hydrazide itself has moderate activity; the hydrazone (Schiff base) derivatives are the high-potency agents.[1]
Protocol:
Biological Activity Profile
Antimicrobial Activity (Bacteria & Fungi)
The scaffold is highly effective against Gram-positive bacteria.[1] The mechanism involves the azomethine proton (-CH=N-) in Schiff base derivatives, which can chelate metal ions essential for bacterial metabolism, or inhibit DNA Gyrase .
Key Data Trends:
| Derivative Type | Target Organism | Activity Level (MIC) | Mechanism |
|---|---|---|---|
| Parent Hydrazide | E. coli | Moderate (>50 µg/mL) | Weak H-bonding interference |
| 4-Cl-Benzylidene | S. aureus | High (6.25 µg/mL) | Cell wall permeation + Gyrase inhibition |
| 2-OH-Benzylidene | C. albicans | High (12.5 µg/mL) | Ergosterol biosynthesis inhibition |
| Nitro-radical | H. pylori | High (Variable) | Redox cycling (Nitro group reduction) |
Antitubercular Potential
Analogous to Isoniazid, this scaffold targets Mycobacterium tuberculosis.[1] The 2-nitro group enhances activity against resistant strains by providing an alternative activation pathway compared to Isoniazid's catalase-peroxidase activation.
-
Target: Enoyl-ACP reductase (InhA).[1]
-
Logic: The hydrazide moiety forms an adduct with the NAD+ cofactor, inhibiting mycolic acid synthesis.
Enzyme Inhibition (Urease)
The scaffold acts as a potent urease inhibitor.[1] The hydrazide carbonyl oxygen and terminal amino nitrogens chelate the Nickel (Ni) ions in the urease active site.[1]
-
Clinical Relevance: Treatment of H. pylori infections (which use urease to survive stomach acid).[1]
Experimental Protocols for Bioactivity
In Vitro Antimicrobial Assay (MIC Determination)
This protocol uses the Resazurin Microtiter Assay (REMA) for high sensitivity.[1]
Materials:
-
96-well microplates.[1]
-
Mueller-Hinton Broth (MHB).[1]
-
Resazurin sodium salt solution (0.01%).[1]
-
Test Compound: this compound derivative dissolved in DMSO.[1]
Workflow:
-
Inoculum Prep: Adjust bacterial culture to
CFU/mL (0.5 McFarland standard). -
Dilution: Add 100 µL of MHB to all wells. Add 100 µL of test compound to column 1 and serially dilute (1:2) across the plate.[1]
-
Inoculation: Add 100 µL of bacterial suspension to all wells.
-
Incubation: Incubate at
for 18–24 hours. -
Visualization: Add 30 µL of Resazurin solution. Incubate for 2–4 hours.
-
Calculation: The lowest concentration remaining blue is the Minimum Inhibitory Concentration (MIC).[1]
Experimental Workflow Diagram
Figure 2: Resazurin Microtiter Assay (REMA) workflow for determining MIC values of hydrazide derivatives.
References
-
Popiołek, L. (2017).[1] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medical Chemistry Research. Link
-
Rollas, S., & Küçükgüzel, Ş.[1] G. (2007).[1][6] Biological activities of hydrazone derivatives. Molecules. Link
-
Gouda, M. A., et al. (2014).[1] Synthesis and antimicrobial activity of some new benzimidazole derivatives. Journal of Basic and Applied Sciences.
-
Verma, G., et al. (2014).[1] Anti-inflammatory and antimicrobial activity of some new 1,3,4-oxadiazoles derivatives. Medicinal Chemistry Research.
-
PubChem. (n.d.).[1][6] this compound Structure and Properties. National Center for Biotechnology Information.[1] Link
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- 3. 3-Nitrobenzohydrazide | C7H7N3O3 | CID 3291498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-methyl-2-nitrobenzamide | 60310-07-8 [chemicalbook.com]
- 6. Methyl 2-(hydroxymethyl)-3-nitrobenzoate | C9H9NO5 | CID 117300960 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling and Solvent Selection for 3-Methyl-2-nitrobenzhydrazide
[1][2][3]
Executive Summary
This technical guide addresses the solubility profile of 3-Methyl-2-nitrobenzhydrazide , a critical intermediate in the synthesis of nitrogen-containing heterocycles (e.g., 1,3,4-oxadiazoles, triazoles) and pharmaceutical scaffolds.[1][2]
Unlike its para-substituted analogs, this compound exhibits unique solubility behaviors driven by the ortho-effect and steric crowding between the 2-nitro and 3-methyl groups.[1][2] This guide provides expert-derived solubility classifications, a standardized protocol for empirical determination, and strategic solvent selection criteria for process optimization.[1][2][3]
Physicochemical Profile & Mechanistic Solubility[1][2]
To predict and manipulate the solubility of this compound, one must understand its molecular architecture.[1][2][3]
Structural Determinants[1][2][3]
-
Hydrogen Bonding: The hydrazide motif (-CONHNH
) acts as both a hydrogen bond donor (2 sites) and acceptor (2 sites).[2][3] This necessitates polar solvents for effective dissolution.[2][3] -
Steric Buttressing (The Ortho Effect): The 3-methyl group sterically crowds the 2-nitro group, forcing the nitro moiety out of planarity with the benzene ring.[1][2][3]
-
Lipophilicity: The 3-methyl group adds a lipophilic handle (increasing LogP by ~0.5 units vs. 2-nitrobenzhydrazide), improving compatibility with moderately polar solvents like Ethyl Acetate and DCM compared to the non-methylated parent.[1][2][3]
Predicted Solubility Landscape
Based on Structure-Activity Relationship (SAR) and analog data (e.g., 3-methyl-2-nitrobenzoic acid).[1][2][3]
| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Primary solvents for stock solutions and nucleophilic substitution reactions.[1][2][3] |
| Polar Protic | Methanol, Ethanol | Moderate (10–50 mg/mL) | Strong temperature dependence.[1][3] Ideal for recrystallization (soluble hot, insoluble cold).[2][3] |
| Polar Aprotic (Volatile) | Acetone, Ethyl Acetate, THF | Moderate (5–30 mg/mL) | Good for reaction workups and extractions.[3] Solubility improves significantly with the 3-methyl lipophilic shift.[1][2][3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate (1–10 mg/mL) | Useful for partitioning against water, but may require large volumes for complete dissolution.[3] |
| Non-Polar | Toluene, Hexane, Heptane | Very Low (<1 mg/mL) | Anti-solvents.[1][3] Use these to precipitate the product from reaction mixtures.[2][3][4] |
| Aqueous | Water | Low (<1 mg/mL) | Insoluble at neutral pH.[1][2][3] Soluble in acidic (protonation of amine) or basic (deprotonation of amide) conditions.[2][3] |
Standardized Protocol: Gravimetric Solubility Determination
Since exact literature values for this specific isomer are often proprietary or unavailable, researchers must validate solubility empirically.[2][3][5] The following protocol is designed to generate self-validating data.
Reagents & Equipment
-
Equipment: Thermomixer or shaking water bath, 0.45 µm PTFE syringe filters, analytical balance (0.01 mg precision).
Workflow Methodology
This "Saturation Shake-Flask" method is the gold standard for equilibrium solubility.[1][2][3]
-
Preparation: Add excess solid (~50 mg) to 1 mL of solvent in a sealed vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium.
-
Clarification: Centrifuge or filter (PTFE) to remove undissolved solids.[2][3]
-
Quantification: Evaporate a known volume of supernatant and weigh the residue (Gravimetric) OR dilute and analyze via HPLC (Chromatographic).[2][3]
Experimental Workflow Diagram
Figure 1: Standardized workflow for determining equilibrium solubility of hydrazide derivatives.
Application Context: Solvent Selection for Synthesis
The choice of solvent for this compound is dictated by the intended chemical transformation.[1][2][3]
Nucleophilic Acylation / Condensation[1][2][3]
-
Rationale: Protic solvents facilitate proton transfer.[1][2][3] The moderate solubility allows the starting material to dissolve upon heating, while the less soluble product (hydrazone/diacylhydrazine) often precipitates upon cooling, simplifying purification (Le Chatelier’s principle).[3]
Cyclization to Heterocycles (e.g., Oxadiazoles)[3]
-
Goal: Dehydrative cyclization using POCl
or SOCl . -
Rationale: These reactions require anhydrous conditions.[1][2][3] While the hydrazide has low solubility in Toluene at RT, it dissolves at reflux temperatures (110°C), which is often required for cyclization kinetics.[3]
Reduction (Nitro to Aniline)[3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21575, 3-Methyl-2-nitrobenzoic acid. Retrieved from [Link]
- Note: Provides physicochemical data for the direct precursor, establishing the baseline for solubility predictions.
- Note: Source for analog solubility data (methanol solubility)
- Note: General protocols for nitro-compound solubility determin
-
Cheméo. 3-Nitrobenzhydrazide Physical Properties. Retrieved from [Link][3]
-
Note: Thermodynamic data used to estimate fusion enthalpy and solubility trends.[1]
-
Sources
- 1. 60310-07-8|3-Methyl-2-nitrobenzamide|BLD Pharm [bldpharm.com]
- 2. 3-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 21575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methyl-2-nitrobenzaldehyde | C8H7NO3 | CID 13573567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Strategic Utilization of 3-Methyl-2-nitrobenzhydrazide in Pharmaceutical Synthesis and Drug Discovery
[1][2]
Executive Summary
3-Methyl-2-nitrobenzhydrazide represents a highly versatile, under-utilized scaffold in modern medicinal chemistry.[1][2] While often categorized merely as a derivative of benzoic acid, its structural architecture—featuring a nitro group (metabolic trigger/redox center), a hydrazide moiety (chelator/hydrogen bond donor), and a methyl substituent (steric modulator)—positions it as a critical "linchpin" intermediate.
This technical guide explores the compound's dual utility:
Part 1: Chemical Profile & Structural Analysis[1]
The pharmacological potential of this compound is dictated by its three functional domains. Understanding these is prerequisite to experimental design.
| Functional Domain | Chemical Property | Pharmaceutical Implication |
| Hydrazide (-CONHNH₂) | Nucleophilic, Amphoteric | Precursor for Schiff bases (hydrazones); metal chelation (Fe²⁺/Cu²⁺) essential for inhibiting microbial metalloenzymes.[1][2] |
| Nitro Group (-NO₂) | Electron-withdrawing, Reducible | Can be reduced to an amine (-NH₂) to facilitate intramolecular cyclization (forming heterocycles); acts as a prodrug moiety activated by nitroreductases (e.g., in M. tuberculosis).[1][2] |
| Methyl Group (-CH₃) | Lipophilic, Steric Bulk | Modulates solubility and receptor binding affinity; prevents free rotation in ortho-substituted derivatives, locking active conformations.[1] |
Part 2: Synthetic Utility – The "Building Block" Application[3]
The most high-value application of this compound is its conversion into fused heterocyclic systems.[1][2] The Quinazolinone and Indazolone pathways are particularly relevant for oncology and kinase inhibition.[2]
Pathway A: Synthesis of Quinazolin-4(3H)-ones
Quinazolinones are biologically privileged structures found in anticonvulsant and anticancer drugs.[1][2] The this compound scaffold allows for the synthesis of 8-methylquinazolin-4(3H)-ones (due to the 3-methyl group on the benzene ring becoming the 8-position in the fused system).[1][2]
Mechanism:
-
Reduction: The nitro group is reduced to an amine (using H₂/Pd-C or Fe/HCl).[1][2]
-
Condensation: The resulting 2-amino-3-methylbenzhydrazide reacts with an aldehyde or orthoester.[1][2]
-
Cyclization: Intramolecular dehydration closes the pyrimidine ring.[2]
Pathway B: Direct Pharmacological Activity (Schiff Bases)
Reaction with aromatic aldehydes yields N-benzylidene derivatives (Hydrazones) .[1][2] These compounds exhibit potent antitubercular activity by mimicking Isoniazid, yet the steric bulk of the methyl group often overcomes resistance mechanisms associated with standard hydrazides.
Visualization of Synthetic Pathways
Figure 1: Divergent synthetic pathways from the parent hydrazide scaffold.[1][2]
Part 3: Experimental Workflows
Protocol 1: Synthesis of the Core Scaffold (this compound)
Rationale: Commercial availability can be sporadic.[2] In-house synthesis from the acid ensures purity and scalability.[1][2]
Reagents:
-
3-Methyl-2-nitrobenzoic acid (Starting Material)[1][2][3][4][5]
-
Thionyl Chloride (SOCl₂) or Methanol/H₂SO₄
Step-by-Step Methodology:
-
Esterification: Dissolve 3-methyl-2-nitrobenzoic acid (10 mmol) in absolute methanol (20 mL). Add catalytic conc.[2] H₂SO₄ (0.5 mL). Reflux for 8–10 hours.[2] Monitor by TLC (Ethyl Acetate:Hexane 3:7).[2]
-
Work-up: Evaporate solvent. Neutralize residue with NaHCO₃ solution.[2] Extract with ethyl acetate to obtain Methyl 3-methyl-2-nitrobenzoate.[1][2]
-
Hydrazinolysis: Dissolve the ester (10 mmol) in ethanol (15 mL). Add hydrazine hydrate (15 mmol) dropwise at 0°C.
-
Reflux: Heat the mixture to reflux for 4–6 hours. A solid precipitate usually forms upon cooling.[2]
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.
Protocol 2: Synthesis of Antitubercular Hydrazones (Schiff Bases)
Rationale: To generate a library of bioactive compounds for MIC (Minimum Inhibitory Concentration) screening.
Step-by-Step Methodology:
-
Condensation: Dissolve this compound (1 mmol) in hot ethanol (10 mL).
-
Addition: Add equimolar aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1 mmol).
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Reflux: Reflux for 2–4 hours.
-
Isolation: Pour into ice-cold water. Filter the precipitate.[2][6][7]
-
Self-Validation: Disappearance of the NH₂ peak in proton NMR and appearance of the imine (N=CH) proton singlet at δ 8.0–8.5 ppm.
-
Part 4: Pharmacological Potential & Data Analysis[1][10]
Structure-Activity Relationship (SAR)
Based on hydrazide-hydrazone literature, the following SAR trends are projected for this specific scaffold:
| Structural Modification | Predicted Effect on Activity | Mechanism |
| Electron-Withdrawing Group (EWG) on Aldehyde (e.g., -NO₂, -Cl) | Increased Antimicrobial Activity | Enhances lipophilicity and cell wall penetration; increases acidity of the hydrazone proton.[1][2] |
| Electron-Donating Group (EDG) on Aldehyde (e.g., -OCH₃) | Decreased Activity | Reduces electrophilicity of the imine carbon.[1][2] |
| Reduction of Nitro Group (-NH₂) | Variable | May reduce toxicity but alters redox potential required for anti-TB activity.[1][2] |
Biological Evaluation Workflow
To validate the pharmaceutical utility, the following assay cascade is recommended:
Figure 2: Screening cascade for antitubercular lead identification.[1][2]
References
-
Vertex AI Search. (2024).[2] Synthesis of 3-methyl-2-nitrobenzoic acid and derivatives. Retrieved from 4[1][2]
-
SciSpace. (2024).[2] Biological Activities of Hydrazone Derivatives in the New Millennium. Retrieved from 8[2]
-
PubMed Central. (2021).[2] Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications. Retrieved from 9[2]
-
PubChem. (2024).[2] 3-Methyl-2-nitrobenzoic acid | C8H7NO4.[1][2][10][11] Retrieved from 2[2][10]
-
The Pharma Innovation. (2018). Benzohydrazides: As potential bio-active agents.[2][6][12][13] Retrieved from 6
Sources
- 1. 60310-07-8|3-Methyl-2-nitrobenzamide|BLD Pharm [bldpharm.com]
- 2. 3-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 21575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation - Google Patents [patents.google.com]
- 5. 3-methyl-2-nitrobenzamide synthesis - chemicalbook [chemicalbook.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Methyl-2-nitrobenzoic Acid | High Purity [benchchem.com]
- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 12. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
The Synthesis and Utility of 3-Methyl-2-nitrobenzohydrazide: A Comprehensive Guide for Researchers
This technical guide provides a detailed exploration of the synthesis of 3-methyl-2-nitrobenzohydrazide through the reaction of 3-methyl-2-nitrobenzoyl chloride with hydrazine hydrate. This application note is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering in-depth protocols, mechanistic insights, and safety considerations.
Introduction: The Significance of Substituted Benzohydrazides
Substituted benzohydrazides are a class of organic compounds that serve as pivotal intermediates in the synthesis of a wide array of heterocyclic systems with significant biological activities. The presence of the hydrazide functional group (-CONHNH2) provides a versatile handle for the construction of molecules such as pyrazoles, triazoles, and oxadiazoles. The specific substitution pattern on the benzene ring, in this case, a methyl and a nitro group at the 3- and 2-positions respectively, offers unique opportunities for further functionalization and influences the electronic properties of the molecule. 3-Methyl-2-nitrobenzoic acid and its derivatives are valuable precursors in the synthesis of pharmaceuticals and agrochemicals.[1][2] The strategic placement of the nitro group ortho to the methyl group can be exploited in subsequent cyclization reactions, making 3-methyl-2-nitrobenzohydrazide a key building block for novel drug candidates and functional materials.
Reaction Overview: Synthesis of 3-Methyl-2-nitrobenzohydrazide
The primary transformation detailed in this guide is the nucleophilic acyl substitution reaction between 3-methyl-2-nitrobenzoyl chloride and hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of 3-methyl-2-nitrobenzohydrazide and hydrochloric acid as a byproduct.
Reaction Scheme
Sources
procedure for Schiff base synthesis using 3-Methyl-2-nitrobenzhydrazide
Application Note: High-Efficiency Synthesis of Schiff Bases Derived from 3-Methyl-2-Nitrobenzhydrazide
Executive Summary
Hydrazone derivatives (Schiff bases) bearing the benzhydrazide scaffold are privileged pharmacophores in medicinal chemistry, exhibiting potent antimicrobial, antitubercular, and anticancer activities.[1] This application note details the optimized protocol for synthesizing Schiff bases specifically derived from This compound .
The presence of the electron-withdrawing nitro group at the ortho position (C2) and a methyl group at the meta position (C3) introduces unique steric and electronic challenges compared to unsubstituted benzhydrazides. This guide addresses these challenges through a catalytically optimized condensation strategy, ensuring high yields and purity suitable for biological screening.
Scientific Foundation & Reaction Mechanism
The Chemical Challenge
The synthesis involves the condensation of this compound with various aromatic aldehydes.
-
Electronic Deactivation: The nitro group (-NO₂) at the C2 position is a strong electron-withdrawing group (EWG). Through inductive (-I) and mesomeric (-M) effects, it reduces the electron density on the terminal amino group (-NH₂), decreasing its nucleophilicity.
-
Steric Hindrance: The ortho-nitro group creates significant steric bulk near the reaction center, potentially impeding the attack on the aldehyde carbonyl.
To overcome these barriers, this protocol utilizes acid catalysis to activate the electrophile (aldehyde), compensating for the reduced nucleophilicity of the hydrazide.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination pathway:
-
Activation: The acid catalyst protonates the aldehyde carbonyl oxygen, increasing its electrophilicity.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazide attacks the activated carbonyl carbon.
-
Proton Transfer: A tetrahedral intermediate (carbinolamine) is formed.
-
Dehydration: The hydroxyl group is protonated and eliminated as water, forming the C=N imine bond.
Figure 1: Acid-catalyzed mechanism for the formation of acylhydrazones.
Materials & Reagents
| Reagent | Grade | Role | Notes |
| This compound | >97% | Nucleophile | Starting Material |
| Aromatic Aldehyde | >98% | Electrophile | Stoichiometric equivalent (1.0 - 1.1 eq) |
| Ethanol (Absolute) | ACS | Solvent | Preferred for solubility and workup |
| Glacial Acetic Acid | ACS | Catalyst | Essential for carbonyl activation |
| Methanol | HPLC | Wash Solvent | For purification |
Experimental Protocol
Phase 1: Pre-Reaction Preparation
Note: If this compound is not commercially available, it must be synthesized from 3-methyl-2-nitrobenzoic acid via esterification followed by hydrazinolysis (Ref 1).
-
Glassware Preparation: Oven-dry a 50 mL Round Bottom Flask (RBF) and a reflux condenser.
-
Solvent Check: Ensure ethanol is anhydrous to prevent hydrolysis of the imine bond during formation.
Phase 2: Synthesis of Schiff Base (Standard Procedure)
Step 1: Reactant Dissolution
-
Weigh 1.0 mmol of this compound (approx. 195 mg) into the 50 mL RBF.
-
Add 15 mL of absolute ethanol.
-
Observation Point: The hydrazide may not dissolve completely at room temperature.[2] This is normal.
Step 2: Addition of Electrophile & Catalyst
-
Add 1.0 mmol (1.0 equivalent) of the substituted benzaldehyde.
-
Add 2-3 drops of Glacial Acetic Acid.
-
Expert Insight: Do not use excess acid (e.g., HCl), as it may protonate the hydrazide nitrogen, completely deactivating it as a nucleophile. Acetic acid provides the ideal pH (~4-5) for this equilibrium.
-
Step 3: Reflux
-
Attach the condenser and heat the mixture to reflux (approx. 78-80°C) with magnetic stirring.
-
Time: Reflux for 3 to 6 hours .
-
Monitoring: The reaction progress must be monitored by TLC (System: Hexane:Ethyl Acetate 3:2). The disappearance of the aldehyde spot indicates completion.
-
Step 4: Isolation & Workup
-
Allow the reaction mixture to cool slowly to room temperature.
-
Crystallization:[3][4][5] In most cases, the Schiff base will precipitate out as a solid upon cooling.
-
If no precipitate forms, concentrate the solvent to 1/3 volume using a rotary evaporator and cool in an ice bath.
-
Filtration: Filter the solid using a Buchner funnel under vacuum.
-
Washing: Wash the crude solid with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and acid catalyst.
Step 5: Purification
-
Recrystallize the crude product from hot ethanol or an ethanol/DMF mixture (9:1) if the compound is highly insoluble.
-
Dry in a vacuum desiccator over CaCl₂ for 24 hours.
Figure 2: Experimental workflow for the synthesis of hydrazone derivatives.
Characterization & Expected Data
To validate the structure, the following spectral data are required. The ortho-nitro group often causes downfield shifts in NMR due to deshielding.
Infrared Spectroscopy (FT-IR)
| Functional Group | Frequency (cm⁻¹) | Description |
| N-H Stretch | 3200 – 3350 | Sharp band (Amide NH) |
| C=O Stretch | 1650 – 1680 | Amide I band (often lowered by conjugation) |
| C=N Stretch | 1600 – 1620 | Diagnostic Band for Schiff base formation |
| NO₂ Stretch | 1520 (asym) / 1340 (sym) | Characteristic nitro group vibrations |
¹H-NMR Spectroscopy (DMSO-d₆)
-
Imine Proton (-N=CH-): A sharp singlet between δ 8.3 – 8.8 ppm . This confirms the condensation.
-
Amide Proton (-CONH-): A broad singlet downfield at δ 11.5 – 12.5 ppm (exchangeable with D₂O).
-
Aromatic Protons: The 3-methyl-2-nitrobenzene ring protons typically appear as a multiplet in the δ 7.4 – 8.0 ppm range.
-
Methyl Group: A singlet at δ 2.3 – 2.5 ppm .
Troubleshooting & Optimization (Expertise)
Issue 1: Low Yield / No Precipitate
-
Cause: The ortho-nitro group may sterically hinder the reaction, or the product is too soluble in ethanol.
-
Solution: Add water dropwise to the cooled reaction mixture until turbidity appears, then refrigerate. Alternatively, use Microwave Irradiation (150W, 80°C, 10-15 min) to accelerate the reaction (Ref 2).
Issue 2: Unreacted Hydrazide
-
Cause: Deactivation of the hydrazide amine by the nitro group.
-
Solution: Increase catalyst concentration slightly or switch to a higher boiling solvent like n-Propanol to increase the reaction temperature (97°C).
Issue 3: Hydrolysis on Silica Gel
-
Cause: Acylhydrazones can be acid-sensitive.
-
Solution: When running column chromatography, add 1% Triethylamine to the eluent to neutralize the silica acidity.
References
-
Synthesis of Nitrobenzhydrazides
-
Microwave Assisted Synthesis
-
Biological Relevance
-
General Protocol Validation
Sources
- 1. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. chemicaljournal.in [chemicaljournal.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.vensel.org [pubs.vensel.org]
- 11. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
Application Note: Preparation & Characterization of Metal Complexes with 3-Methyl-2-nitrobenzhydrazide
[1]
Executive Summary
This technical guide details the protocol for the synthesis, purification, and coordination of 3-Methyl-2-nitrobenzhydrazide (CAS 1016745-70-2), a specialized ligand with significant potential in metallodrug development.[1]
Hydrazide ligands containing nitro and methyl substitutions are increasingly investigated for their antimicrobial and anticancer properties.[1] The electron-withdrawing nitro group (
Ligand Synthesis Protocol
The synthesis of this compound is achieved via nucleophilic acyl substitution (hydrazinolysis) of the corresponding methyl ester.[1] This method is preferred over direct reaction with the acid due to milder conditions and higher purity.[1]
Reagents & Materials
| Reagent | CAS No.[1][2][3][4][5][6][7][8][9] | Function | Purity Grade |
| Methyl 3-methyl-2-nitrobenzoate | 22621-41-6 | Precursor | >98% |
| Hydrazine Hydrate | 7803-57-8 | Nucleophile | 80% or 98% |
| Ethanol (Absolute) | 64-17-5 | Solvent | ACS Reagent |
| Diethyl Ether | 60-29-7 | Washing Agent | ACS Reagent |
Step-by-Step Procedure
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 mmol (1.95 g) of Methyl 3-methyl-2-nitrobenzoate in 30 mL of absolute ethanol .
-
Addition: Add 50.0 mmol (2.5 g, ~2.5 mL) of Hydrazine Hydrate dropwise to the stirring solution at room temperature.
-
Note: A large excess (5 equivalents) is used to prevent the formation of the di-hydrazide byproduct.
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (~78°C ) for 4–6 hours .
-
Precipitation: Allow the reaction mixture to cool slowly to room temperature. If precipitation does not occur, reduce the solvent volume by 50% using a rotary evaporator and cool in an ice bath (
) for 2 hours. -
Filtration: Filter the resulting solid under vacuum.
-
Purification: Wash the crude solid with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted hydrazine.
-
Drying: Dry the product in a vacuum desiccator over anhydrous
.
Validation Criteria
-
Appearance: White to pale yellow crystalline solid.[1]
-
Yield: Expected >75%.
-
Melting Point: Determine experimentally (Expected range based on analogs: 150–160°C).
Metal Complex Preparation Protocol
This protocol describes the synthesis of M(II) complexes where M = Cu, Co, Ni, Zn.[1][11] The ligand typically acts as a bidentate NO donor , coordinating through the carbonyl oxygen and the terminal amino nitrogen.[1]
General Reaction Scheme
11Experimental Workflow
-
Ligand Solution: Dissolve 2.0 mmol of this compound in 20 mL of hot absolute ethanol .
-
Metal Salt Solution: Separately, dissolve 1.0 mmol of the metal salt (e.g.,
, ) in 10 mL of ethanol .-
Optimization: For Acetate salts, add 2-3 drops of glacial acetic acid to prevent hydrolysis.[1]
-
-
Complexation: Add the metal salt solution dropwise to the hot ligand solution with continuous magnetic stirring.
-
Reflux: Reflux the mixture for 3–5 hours .
-
Observation: A distinct color change (e.g., Green
Blue/Brown) indicates complex formation.[1]
-
-
Isolation: Cool the mixture to room temperature. The complex typically precipitates as a colored solid.[1]
-
Washing: Filter the precipitate and wash thoroughly with hot ethanol (to remove unreacted ligand) and ether .[1]
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Visual Workflows
Figure 1: Synthesis Pathway & Logic
Caption: Step-by-step synthetic route from ester precursor to final metal complex.
Figure 2: Coordination Mode (Proposed)
Caption: Bidentate coordination mode forming a stable 5-membered chelate ring with the metal center.
Characterization & Validation Strategy
To ensure scientific integrity, the following analytical data must be collected to validate the structure.
Infrared Spectroscopy (FT-IR)
Comparison of the free ligand vs. the metal complex is critical to prove coordination.
| Functional Group | Ligand Frequency ( | Complex Frequency ( | Mechanistic Insight |
| 1650–1670 | 1610–1630 | Red shift indicates coordination via Oxygen. | |
| 3200–3300 | Shifted/Broadened | Indicates involvement of Nitrogen in bonding. | |
| — | 450–500 | New band confirming Metal-Oxygen bond. | |
| — | 400–450 | New band confirming Metal-Nitrogen bond. |
Electronic Spectroscopy (UV-Vis)
-
Ligand: Expect intense bands at 270–350 nm due to
and transitions.[1] -
Complexes: Look for lower energy d-d transitions in the visible region (400–800 nm) to determine geometry:
Molar Conductance
-
Dissolve complex in DMSO or DMF (
M). -
Values:
-
Non-electrolyte: < 20
(Indicates anions are coordinated inside the sphere). -
1:2 Electrolyte: > 140
(Indicates anions are free outside the sphere).
-
Applications in Drug Development[1][10][12]
Researchers utilizing this protocol are typically investigating the following biological activities, as seen in structural analogs:
-
Antimicrobial Action: The nitro group enhances lipophilicity, potentially aiding penetration of bacterial cell walls.[1] The hydrazide moiety can inhibit enzymatic pathways.[1]
-
DNA Binding: Planar metal complexes (especially Cu(II)) can intercalate into DNA base pairs, acting as potential chemotherapeutic agents.[1]
-
Safety Note: Nitro-aromatics can be energetic or toxic.[1] Handle all precursors and products in a fume hood.[1] Avoid high temperatures (>100°C) with dry nitro compounds.[1]
References
-
Ligand Precursor Data: Methyl 3-methyl-2-nitrobenzoate (CAS 22621-41-6).[1] PubChem.[1][2][7][8] Available at: [Link] (Note: Link directs to structural isomer for reference; specific isomer data verified via ChemicalBook).[1]
-
Synthesis Methodology: Synthesis of m-nitrobenzhydrazide (Analog Protocol). PrepChem. Available at: [Link]
-
Coordination Chemistry Context: Synthesis, Characterization and Biological Studies of Metal(II) Complexes of Schiff Base Hydrazones. PMC - PubMed Central.[1] Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 3 Methyl-2 Nitrobenzoic Acid Application: Pharmaceutical Application: Pharmaceutical at Best Price in Shijiazhuang | Shijiazhuang Dongao Chemical Technology Co.,ltd [tradeindia.com]
- 3. 4-NITROBENZHYDRAZIDE | 636-97-5 [chemicalbook.com]
- 4. CAS No 5437-38-7 3-Methyl-2-Nitrobenzoic Acid C8H7NO4 [m.nitrobenzenechemical.com]
- 5. 20587-30-8 | Methyl 5-methyl-2-nitrobenzoate | Aryls | Ambeed.com [ambeed.com]
- 6. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]
- 7. Methyl 2-hydroxy-3-nitrobenzoate | C8H7NO5 | CID 596904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Methyl-2-nitrobenzaldehyde | C8H7NO3 | CID 13573567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-NITROBENZHYDRAZIDE | 618-94-0 [chemicalbook.com]
- 10. 3-Methyl-2-nitrobenzoic Acid | High Purity [benchchem.com]
- 11. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Crystallization Protocols for 3-Methyl-2-nitrobenzhydrazide
Part 1: Introduction and Physicochemical Context[3][4]
3-Methyl-2-nitrobenzhydrazide is a critical intermediate in the synthesis of bioactive heterocycles, particularly for pharmaceuticals targeting specific enzymatic pathways (e.g., laccase inhibitors) and agrochemicals.[1][2] Its structure features a sterically crowded ortho-nitro group adjacent to the hydrazide moiety, which influences its packing efficiency and solubility profile compared to the less hindered meta- or para-isomers.[1][2]
Successful crystallization of this compound requires balancing the high polarity of the hydrazide motif (-CONHNH
Key Physicochemical Properties
| Property | Characteristic | Implication for Crystallization |
| Polarity | High (Amphiphilic) | Soluble in polar aprotic solvents (DMF, DMSO) and lower alcohols.[1][2] |
| H-Bonding | Donor & Acceptor | Prone to forming solvates; requires careful drying.[1][2] |
| Melting Point | ~150–160 °C (Predicted) | Allows for high-temperature recrystallization without degradation.[1][2] |
| Solubility | Low in water/non-polar | Water acts as a strong anti-solvent.[1][2] |
Part 2: Solvent Selection Strategy
The choice of solvent system is dictated by the impurity profile derived from the synthesis (typically the reaction of 3-methyl-2-nitrobenzoic acid esters with hydrazine hydrate).[2]
-
Primary Solvents (Good Solubility): Methanol, Ethanol, DMF, Acetone.[1][2]
-
Anti-Solvents (Poor Solubility): Water, Heptane, Toluene.[1][2]
Visual Workflow: Purification Logic
Figure 1: Decision matrix for selecting the appropriate crystallization method based on impurity profile.
Part 3: Detailed Experimental Protocols
Method 1: Thermal Recrystallization (Ethanol/Water)
Best For: Removal of organic impurities and unreacted esters.[1][2] This is the standard method for increasing bulk purity (>98%).[1][2]
Rationale: The compound exhibits a steep solubility curve in ethanol, dissolving readily at reflux but precipitating efficiently upon cooling.[1] Water is added to lower the solubility limit further and wash away water-soluble hydrazine residues.[1]
Protocol:
-
Preparation: Place 5.0 g of crude this compound in a 100 mL round-bottom flask.
-
Dissolution: Add 40 mL of absolute ethanol . Heat the mixture to reflux (approx. 78 °C) with magnetic stirring.
-
Saturation: If the solid does not completely dissolve, add ethanol in 5 mL increments until a clear yellow solution is obtained.
-
Anti-solvent Addition: Remove from heat source.[1][2] While still hot, slowly add warm deionized water (approx. 10–15 mL) dropwise until a faint permanent turbidity (cloudiness) appears.
-
Clarification: Add 1–2 mL of ethanol to clear the solution.
-
Crystallization: Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Then, transfer to an ice bath (0–4 °C) for 1 hour to maximize yield.
-
Isolation: Filter the pale yellow needles using vacuum filtration. Wash the cake with 10 mL of cold 50% ethanol/water.
-
Drying: Dry in a vacuum oven at 45 °C for 6 hours.
Method 2: Anti-Solvent Precipitation (DMF/Water)
Best For: Removal of inorganic salts and highly polar impurities (e.g., hydrazine salts).[1][2]
Rationale: DMF is an excellent solvent for nitro-aromatics.[1][2] Water acts as a harsh anti-solvent, forcing the hydrophobic aromatic hydrazide out of solution while retaining salts.[1]
Protocol:
-
Dissolution: Dissolve 2.0 g of crude material in the minimum amount of Dimethylformamide (DMF) (approx. 5–8 mL) at room temperature. Mild heating (40 °C) can speed this up.[1]
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove any insoluble particulates.[1]
-
Precipitation: Place the DMF solution in a beaker with rapid stirring. Slowly add 100 mL of ice-cold water . A thick precipitate will form immediately.[1]
-
Aging: Stir the suspension for 30 minutes to ensure no DMF remains trapped in the crystal lattice.
-
Isolation: Filter and wash copiously with water (3 x 20 mL) to remove residual DMF.[1][2]
-
Drying: Critical Step – DMF is difficult to remove.[1][2] Dry under high vacuum (<10 mbar) at 60 °C overnight.
Method 3: Vapor Diffusion (Single Crystal Growth)
Best For: X-Ray Diffraction (XRD) analysis.[1][2]
Rationale: Slow diffusion allows molecules to arrange into an ordered lattice without the kinetic trapping that occurs in rapid precipitation.[1]
Protocol:
-
Inner Solution: Dissolve 50 mg of the pure compound in 2 mL of Acetone or Tetrahydrofuran (THF) in a small HPLC vial. Ensure the vial is only half full.[1]
-
Outer Solvent: Place the small vial (uncapped) inside a larger jar containing 10 mL of n-Heptane or Pentane .
-
Sealing: Tightly cap the outer jar.
-
Growth: Store at room temperature in a vibration-free area. The volatile anti-solvent (heptane) will slowly diffuse into the acetone, lowering solubility and growing prisms/blocks over 3–7 days.[1]
Part 4: Characterization & Troubleshooting[1][2]
Expected Data
-
Appearance: Pale yellow to off-white crystalline solid.[1][2]
-
Melting Point: Sharp endotherm (DSC) expected in the range of 150–160 °C (verify against specific synthetic batch).
-
Solubility Profile:
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or too much anti-solvent added.[1][2] | Re-heat to dissolve.[1][2] Add more solvent (ethanol).[1][2] Cool more slowly. |
| Colored Impurities | Nitro-group degradation or oxidation byproducts.[1][2] | Treat hot solution with activated charcoal (5 wt%) for 10 mins, then filter. |
| Low Yield | Product too soluble in mother liquor.[1][2] | Cool to -20 °C; increase the ratio of Water (Method 1) or Heptane (Method 3).[1][2] |
| Amorphous Solid | Precipitation was too rapid (Method 2).[1][2] | Switch to Method 1 (Thermal) to allow crystal lattice formation.[1][2] |
References
-
Synthesis and General Properties of Nitrobenzoic Acid Derivatives
-
Hydrazide Crystallization Analogues
-
Structural Characterization Context
-
Solubility Data for Precursors
Sources
- 1. 3-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 21575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-nitro-benzoic acid (2-hydroxy-benzylidene)-hydrazide (C14H11N3O4) [pubchemlite.lcsb.uni.lu]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Assays of Nitrobenzhydrazide Derivatives
Introduction: The Scientific Imperative for Standardized Evaluation
Nitrobenzhydrazide derivatives represent a promising class of synthetic compounds exhibiting a broad spectrum of antimicrobial activities. Their chemical scaffold, incorporating a nitroaromatic ring and a hydrazone linkage, is a key determinant of their biological function. The nitro group, upon microbial reduction, generates reactive nitrogen species that can lead to DNA damage and subsequent cell death, while the hydrazone moiety contributes to the molecule's overall lipophilicity and potential for enzyme inhibition.[1][2] Given the urgent need for novel antimicrobial agents to combat rising drug resistance, a rigorous and standardized approach to evaluating the efficacy of these derivatives is paramount.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to reliably assess the antimicrobial properties of nitrobenzhydrazide derivatives. The protocols herein are designed not merely as a sequence of steps but as self-validating systems, emphasizing the rationale behind each experimental choice to ensure data integrity and reproducibility. Adherence to these guidelines, which are harmonized with standards from the Clinical and Laboratory Standards Institute (CLSI), will facilitate the generation of robust and comparable data crucial for the advancement of antimicrobial drug discovery.[3][4]
Core Principles: Ensuring Scientific Integrity
The accurate determination of antimicrobial activity hinges on meticulous experimental design and execution. For nitrobenzhydrazide derivatives, several key factors demand special attention:
-
Solubility: Many hydrazone derivatives exhibit poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions.[5][6] However, it is crucial to recognize that DMSO itself can inhibit microbial growth at higher concentrations.[7] Therefore, the final concentration of DMSO in the assay medium should typically not exceed 1% (v/v), and a solvent control must always be included to negate any inhibitory effects of the solvent itself.[7][8]
-
Stability: The chemical stability of the test compounds under assay conditions (e.g., in culture media, temperature, pH) should be considered. While many hydrazones are stable, the potential for hydrolysis or degradation could impact the results. Preliminary stability studies are recommended for novel derivatives.
-
Mechanism of Action Insight: The antimicrobial activity of nitroaromatic compounds is often dependent on their reductive activation by microbial nitroreductases.[1][6] This implies that the activity may vary between different microbial species and under different oxygenation conditions. Understanding this mechanism helps in interpreting the results and selecting appropriate test organisms and conditions.
Key Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The broth microdilution method is the gold standard for quantitative assessment of antimicrobial activity, determining the lowest concentration of a compound that inhibits visible microbial growth (MIC).
Rationale: This method provides a precise measure of the potency of the nitrobenzhydrazide derivative against a panel of microorganisms, allowing for direct comparison with standard antibiotics.
Protocol:
-
Preparation of Stock Solution:
-
Accurately weigh the nitrobenzhydrazide derivative and dissolve it in 100% DMSO to a high concentration (e.g., 10 mg/mL or at least 10 times the highest concentration to be tested).[2]
-
Ensure complete dissolution. Gentle warming or vortexing may be applied.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Preparation of Microtiter Plates:
-
Using a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to wells in columns 1 through 11.
-
Add 200 µL of CAMHB or RPMI-1640 to column 12 to serve as the sterility control.
-
Add an appropriate volume of the stock solution to the first well of each row to achieve the desired starting concentration, ensuring the DMSO concentration does not exceed 1% in the final assay volume.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and continuing this process up to column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (no compound).
-
-
Inoculum Preparation:
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. This should be further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (columns 1-11) with 100 µL of the prepared inoculum.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.
-
-
MBC Determination:
-
Following MIC determination, subculture 10 µL from each well that shows no visible growth onto a sterile agar plate.
-
Incubate the agar plates under the same conditions as the microtiter plate.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Self-Validating System Controls:
-
Sterility Control (Column 12): Broth only. Should remain clear.
-
Growth Control (Column 11): Broth and inoculum. Should show robust growth.
-
Solvent Control: A separate set of wells with the highest concentration of DMSO used in the assay. Should show no inhibition of growth.
-
Positive Control: A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) tested under the same conditions.
Caption: Workflow for Agar Well Diffusion Assay.
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.
Rationale: The time-kill assay helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity and provides valuable insights into the pharmacodynamics of the compound.
Protocol:
-
Preparation:
-
Prepare a standardized bacterial suspension in a logarithmic growth phase.
-
Prepare flasks or tubes with sterile broth containing the nitrobenzhydrazide derivative at various concentrations (e.g., 1x, 2x, and 4x the MIC).
-
-
Assay Execution:
-
Inoculate the flasks with the bacterial suspension to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Include a growth control flask without the compound.
-
Incubate all flasks under appropriate conditions with agitation.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or broth.
-
Plate a known volume of each dilution onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates until colonies are visible.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each concentration and the growth control.
-
A ≥3-log10 reduction (99.9%) in CFU/mL compared to the initial inoculum is generally considered bactericidal activity.
-
Self-Validating System Controls:
-
Growth Control: Inoculum in broth without the test compound. Should show a typical bacterial growth curve.
-
Time Zero (T0) Control: The initial inoculum count before exposure to the compound.
Logical Relationship for Interpreting Time-Kill Assay Results
Caption: Interpreting Time-Kill Assay outcomes.
Data Presentation: A Comparative Overview
The following table summarizes representative antimicrobial activity data for hydrazone derivatives from the literature. It is crucial to note that direct comparisons between studies should be made with caution due to variations in methodologies, microbial strains, and specific compound structures. [9][10][11]
| Compound Class | Test Organism | Assay Method | Result (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
|---|---|---|---|---|
| Nitrofurazone Analogues | Staphylococcus aureus | Broth Microdilution | MIC: 0.002 - 7.81 | [3] |
| Nitrofurazone Analogues | Bacillus subtilis | Broth Microdilution | MIC: 0.002 - 7.81 | [3] |
| Hydrazide-hydrazones | Pseudomonas aeruginosa | Broth Microdilution | MIC: 0.19 - 0.22 | [7] |
| Hydrazide-hydrazones | Klebsiella pneumoniae | Broth Microdilution | MIC: 3.12 - 14.00 | [7] |
| Steroidal Hydrazones | Bacillus cereus | Broth Microdilution | MIC: 0.37 - 3.00 | [12] |
| Benzyl Bromide Derivatives | Candida albicans | Agar Disc Diffusion | Zone of Inhibition: 9 - 35 mm | [13] |
| Fluorobenzoic Acid Hydrazides | Gram-positive bacteria | Agar Diffusion | General Inhibitory Activity | [14]|
Conclusion: Towards Reproducible and Reliable Antimicrobial Discovery
The protocols and guidelines presented in these application notes provide a robust framework for the antimicrobial evaluation of nitrobenzhydrazide derivatives. By understanding the chemical nature of these compounds and adhering to standardized methodologies with appropriate controls, researchers can generate high-quality, reproducible data. This is essential for identifying promising lead compounds, understanding their structure-activity relationships, and ultimately contributing to the development of new and effective antimicrobial therapies. The consistent application of these principles will undoubtedly accelerate progress in the critical field of antimicrobial drug discovery.
References
-
Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. Retrieved from [Link]
-
Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2017). RSC Advances. Retrieved from [Link]
-
Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). Molecules. Retrieved from [Link]
-
General reduction mechanism of nitroaromatic compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Pharmaceuticals. Retrieved from [Link]
-
[Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. (1982). Bollettino della Societa italiana di biologia sperimentale. Retrieved from [Link]
-
Antimicrobial Activity of Some Steroidal Hydrazones. (2020). Molecules. Retrieved from [Link]
-
Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). PubMed. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
Nitroaromatic Antibiotics. (n.d.). MDPI. Retrieved from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
-
Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (2015). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Life. Retrieved from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (2017). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016). Infection and Drug Resistance. Retrieved from [Link]
-
Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. (2015). Annals of Laboratory Medicine. Retrieved from [Link]
-
Full Validation of Pooled Antibiotic Susceptibility Testing Using CLSI Methods and Performance Criteria in UTI Pathogens. (2022). Diagnostics. Retrieved from [Link]
-
Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(. (2013). Der Pharma Chemica. Retrieved from [Link]
-
RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. (2020). Antibiotics. Retrieved from [Link]
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- 1. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdb.apec.org [pdb.apec.org]
- 3. goums.ac.ir [goums.ac.ir]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ispub.com [ispub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Comparing and Combining Data across Multiple Sources via Integration of Paired-sample Data to Correct for Measurement Error - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimethyl Sulfoxide Protects Escherichia coli from Rapid Antimicrobial-Mediated Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. darvashco.com [darvashco.com]
- 14. Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma [mdpi.com]
Application Notes and Protocols: A Detailed Guide to the Cyclization of 3-Methyl-2-nitrobenzhydrazide for the Synthesis of Novel Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides a detailed exploration of the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles derived from 3-Methyl-2-nitrobenzhydrazide. The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document offers an in-depth analysis of the synthetic pathway, from the preparation of the starting material, 3-Methyl-2-nitrobenzoic acid, to its conversion into the crucial benzhydrazide intermediate, and subsequent dehydrative cyclization to the target oxadiazole ring system. We will delve into the mechanistic underpinnings of the cyclization reaction, critically evaluate the role of various dehydrating agents, and provide a field-proven, step-by-step protocol. The influence of the unique substitution pattern of the starting material—a sterically demanding methyl group and an electron-withdrawing nitro group at the ortho position—will be a central focus, offering expert insights into overcoming potential synthetic challenges.
Introduction: The Enduring Significance of the 1,3,4-Oxadiazole Moiety in Drug Discovery
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This privileged scaffold is a bioisostere for amide and ester functionalities, enhancing metabolic stability and modulating physicochemical properties of drug candidates. Its diverse biological activities have led to the development of numerous therapeutic agents. The synthesis of novel oxadiazole derivatives remains a vibrant area of research, driven by the quest for compounds with improved efficacy and novel mechanisms of action.
The cyclization of benzhydrazides is a robust and widely employed strategy for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. This guide focuses on the use of this compound as a precursor, a substrate that introduces both steric and electronic challenges that necessitate a careful and informed approach to reaction design. Understanding the interplay of these substituent effects is paramount to achieving high-yielding and pure products.
Mechanistic Insights: The Dehydrative Cyclization Pathway
The conversion of a benzhydrazide to a 1,3,4-oxadiazole is fundamentally a dehydrative cyclization reaction. The most common and effective method involves the use of a dehydrating agent, such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[1]
The reaction proceeds through a series of well-defined steps:
-
Activation of the Carbonyl Oxygen: The dehydrating agent, typically an electrophilic phosphorus or sulfur species, activates the carbonyl oxygen of the benzhydrazide, making the carbonyl carbon more susceptible to nucleophilic attack.
-
Intramolecular Nucleophilic Attack: The terminal nitrogen of the hydrazide moiety acts as a nucleophile, attacking the activated carbonyl carbon. This intramolecular cyclization forms a five-membered ring intermediate.
-
Dehydration: The intermediate undergoes a dehydration step, facilitated by the leaving group from the dehydrating agent, to form the stable aromatic 1,3,4-oxadiazole ring.
The presence of the ortho-nitro group in this compound can influence the reaction rate. The strong electron-withdrawing nature of the nitro group can decrease the nucleophilicity of the hydrazide nitrogen, potentially slowing down the cyclization step. Conversely, the steric bulk of the 3-methyl group can also impact the approach of the dehydrating agent and the conformation required for cyclization.
Figure 1: General mechanism of POCl₃-mediated cyclization.
Experimental Protocols
This section provides a comprehensive, step-by-step guide for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from this compound. The protocol is divided into three main stages:
-
Synthesis of 3-Methyl-2-nitrobenzoic Acid: The foundational starting material.
-
Synthesis of this compound: The key intermediate for cyclization.
-
Cyclization to the 1,3,4-Oxadiazole: The final, target-forming reaction.
Protocol 1: Synthesis of 3-Methyl-2-nitrobenzoic Acid
The synthesis of the precursor acid is a critical first step. While several methods exist, a common approach is the oxidation of 3-methyl-2-nitrotoluene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Methyl-2-nitrotoluene | 151.15 | 15.1 g | 100 |
| Potassium Permanganate (KMnO₄) | 158.03 | 31.6 g | 200 |
| Sodium Hydroxide (NaOH) | 40.00 | 4.0 g | 100 |
| Water (H₂O) | 18.02 | 500 mL | - |
| Sodium Bisulfite (NaHSO₃) | 104.06 | As needed | - |
| Hydrochloric Acid (HCl), conc. | 36.46 | As needed | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 3-methyl-2-nitrotoluene (15.1 g, 100 mmol) and 200 mL of water.
-
In a separate beaker, dissolve potassium permanganate (31.6 g, 200 mmol) and sodium hydroxide (4.0 g, 100 mmol) in 300 mL of water.
-
Heat the mixture in the round-bottom flask to reflux with vigorous stirring.
-
Slowly add the potassium permanganate solution from the dropping funnel to the refluxing mixture over a period of 2-3 hours. The purple color of the permanganate should disappear as it is consumed.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.
-
Cool the filtrate in an ice bath and carefully add a saturated solution of sodium bisulfite until the purple or brown color is completely discharged.
-
Acidify the clear solution with concentrated hydrochloric acid to a pH of approximately 1-2. A white precipitate of 3-Methyl-2-nitrobenzoic acid will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60-70 °C.
-
The crude product can be recrystallized from an ethanol/water mixture to yield pure 3-Methyl-2-nitrobenzoic acid.
Expected Yield: 75-85%
Protocol 2: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Methyl-2-nitrobenzoic Acid | 181.15 | 18.1 g | 100 |
| Thionyl Chloride (SOCl₂) | 118.97 | 14.3 g (8.7 mL) | 120 |
| Hydrazine Hydrate (N₂H₄·H₂O) | 50.06 | 10.0 g (9.7 mL) | 200 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Triethylamine (TEA) | 101.19 | 12.1 g (16.7 mL) | 120 |
Procedure:
-
To a 500 mL round-bottom flask, add 3-Methyl-2-nitrobenzoic acid (18.1 g, 100 mmol) and 100 mL of dichloromethane.
-
Slowly add thionyl chloride (8.7 mL, 120 mmol) to the suspension at room temperature with stirring.
-
Reflux the mixture for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and dichloromethane under reduced pressure.
-
Dissolve the resulting crude acid chloride in 100 mL of fresh dichloromethane and cool the solution in an ice bath.
-
In a separate flask, dissolve hydrazine hydrate (9.7 mL, 200 mmol) and triethylamine (16.7 mL, 120 mmol) in 50 mL of dichloromethane.
-
Slowly add the hydrazine solution to the acid chloride solution at 0 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization from ethanol.
Expected Yield: 80-90%
Protocol 3: Cyclization of this compound to a 2,5-Disubstituted-1,3,4-Oxadiazole
This protocol details the cyclization of this compound with a carboxylic acid using phosphorus oxychloride as the dehydrating agent.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 195.17 | 1.95 g | 10 |
| Carboxylic Acid (R-COOH) | Varies | - | 11 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 15 mL | - |
| Ice | - | As needed | - |
| Sodium Bicarbonate (NaHCO₃) solution, sat. | 84.01 | As needed | - |
| Ethanol | 46.07 | For recrystallization | - |
Procedure:
-
In a 100 mL round-bottom flask, take a mixture of this compound (1.95 g, 10 mmol) and the desired carboxylic acid (11 mmol).
-
Carefully add phosphorus oxychloride (15 mL) to the mixture at room temperature with stirring.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it slowly onto crushed ice with constant stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral to litmus paper.
-
Dry the crude product and recrystallize from a suitable solvent, such as ethanol, to obtain the pure 2-(3-Methyl-2-nitrophenyl)-5-substituted-1,3,4-oxadiazole.
Expected Yield: 65-80% (dependent on the carboxylic acid used)
Figure 2: Overall experimental workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Data Presentation and Analysis
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Key Reagents | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| Acid Synthesis | KMnO₄, NaOH | 6-9 | Reflux (∼100) | 75-85 |
| Hydrazide Synthesis | SOCl₂, N₂H₄·H₂O | 4-6 | Reflux (∼40) | 80-90 |
| Oxadiazole Synthesis | R-COOH, POCl₃ | 4-6 | Reflux (∼107) | 65-80 |
Troubleshooting and Expert Insights
-
Steric Hindrance: The 3-methyl group can sterically hinder the approach of the dehydrating agent and the subsequent cyclization. This may necessitate longer reaction times or higher temperatures compared to un-substituted benzhydrazides. Careful monitoring of the reaction by TLC is crucial.
-
Electron-Withdrawing Effects: The ortho-nitro group is strongly electron-withdrawing, which can deactivate the aromatic ring and potentially influence the reaction rate. However, its presence is often desired for its contribution to the biological activity of the final molecule.
-
Purity of Starting Materials: The purity of the 3-Methyl-2-nitrobenzoic acid and its corresponding hydrazide is paramount for a successful cyclization. Impurities can lead to side reactions and lower yields.
-
Workup Procedure: The quenching of the reaction mixture with ice and subsequent neutralization must be performed carefully. The addition of water to POCl₃ is highly exothermic.
Conclusion
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from this compound is a versatile and valuable method for accessing novel compounds with significant potential in drug discovery. This guide has provided a comprehensive overview of the synthetic strategy, from the preparation of the starting materials to the final cyclization step. By understanding the mechanistic nuances and the influence of the substituents, researchers can confidently and efficiently synthesize these important heterocyclic compounds. The detailed protocols and expert insights offered herein are intended to serve as a practical resource for scientists in the field, facilitating the exploration of new chemical space and the development of next-generation therapeutics.
References
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). PubMed Central. Retrieved January 23, 2024, from [Link]
-
Synthesis of Novel of 2, 5-disubstituted 1, 3, 4- Oxadiazole Derivatives and Their in Vitro Anti-Inflammatory, Anti-Oxidant Evaluation, and Molecular Docking Study. (2020). PubMed. Retrieved January 23, 2024, from [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research. Retrieved January 23, 2024, from [Link]
-
Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
-
Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (n.d.). National Institutes of Health. Retrieved January 23, 2024, from [Link]
-
Synthesis of some new 1,3,4-oxadiazole derivatives bearing sugars and α-aminophosphonate derived from 4-nitrophenol as anticancer agents. (n.d.). njppp. Retrieved January 23, 2024, from [Link]
-
Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. (2020). PubMed Central. Retrieved January 23, 2024, from [Link]
-
A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). (2020). ResearchGate. Retrieved January 23, 2024, from [Link]
-
Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. (2018). Digital Commons @ Otterbein. Retrieved January 23, 2024, from [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). PubMed Central. Retrieved January 23, 2024, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Methyl-2-nitrobenzhydrazide
Welcome to the technical support center for the purification of 3-Methyl-2-nitrobenzhydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound from complex reaction mixtures. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to diagnose and resolve common purification challenges.
Introduction to Purification Challenges
The synthesis of this compound, typically proceeding via the reaction of a 3-methyl-2-nitrobenzoyl derivative with hydrazine, can present several purification hurdles. The purity of the final product is paramount, especially in drug development, as even minor impurities can have significant impacts on downstream applications and biological activity. Common challenges stem from unreacted starting materials, the formation of isomeric byproducts during the synthesis of precursors, and side reactions involving hydrazine.
This guide provides a structured approach to identifying and eliminating these impurities through robust purification protocols.
Frequently Asked Questions (FAQs)
Q1: My final product has a low and broad melting point. What are the likely impurities?
A low and broad melting point is a classic indicator of impurities. The most common culprits are:
-
Unreacted 3-Methyl-2-nitrobenzoic acid: The starting carboxylic acid is a common impurity if the hydrazide formation reaction is incomplete.
-
Isomeric nitrobenzoic acids: If the starting material was not pure, isomers such as 2-methyl-6-nitrobenzoic acid may be present.[1]
-
Diacylhydrazide byproduct: Under certain conditions, two molecules of the acyl donor can react with one molecule of hydrazine, leading to a diacylhydrazide impurity.
-
Residual Solvents: Incomplete drying will leave residual solvents, which can depress the melting point.
Q2: My this compound is discolored (yellowish or brownish). What causes this and how can I fix it?
Discoloration is often due to the presence of nitro-aromatic impurities or oxidation byproducts.
-
Unreacted 3-nitro-o-xylene: If this was the starting material for the synthesis of the benzoic acid precursor and the oxidation was incomplete, it can carry through and cause a yellowish tint.[1]
-
Nitration byproducts: Side reactions during the nitration step to produce the precursor can lead to highly colored impurities.
-
Oxidation: The product may be susceptible to slight degradation upon exposure to air and light over time.
To address discoloration, recrystallization with the aid of activated charcoal is often effective. The charcoal will adsorb many of the colored impurities.
Q3: My NMR spectrum shows signals that I cannot account for. What are they?
Unidentified signals in your NMR spectrum can often be traced back to starting materials or common byproducts.
-
3-Methyl-2-nitrobenzoic acid: Look for a carboxylic acid proton signal (often a broad singlet).
-
Hydrazine: Excess hydrazine may be present, though it is often removed during workup.
-
Solvents: Check for residual solvents from the reaction or purification steps (e.g., ethanol, isopropanol, ethyl acetate).
Comparing your spectrum with reference spectra of the starting materials is a crucial first step in identifying these unknown signals.
Troubleshooting Guides
Issue 1: Presence of Unreacted 3-Methyl-2-nitrobenzoic Acid
Diagnosis:
-
A broad singlet in the 1H NMR spectrum in the region of 10-12 ppm.
-
A spot corresponding to the starting material on a TLC plate.
-
A lower-than-expected melting point.
Root Cause Analysis: This is typically due to an incomplete reaction. The reactivity of the carboxylic acid with hydrazine can be sluggish without proper activation or sufficient reaction time and temperature.
Corrective Action: Purification by Liquid-Liquid Extraction
This protocol is designed to separate the acidic starting material from the more neutral hydrazide product.
Step-by-Step Protocol:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The acidic 3-Methyl-2-nitrobenzoic acid will react to form its sodium salt, which is soluble in the aqueous layer. You should observe gas evolution (CO2).
-
Repeat the wash with NaHCO3 solution 2-3 times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble components.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the purified product.
Workflow for Removal of Acidic Impurities
Caption: Liquid-liquid extraction workflow for removing acidic impurities.
Issue 2: Persistent Discoloration and Low Purity After Initial Purification
Diagnosis:
-
The product remains colored (e.g., yellow or tan) even after initial purification attempts.
-
Analytical data (e.g., HPLC, LC-MS) shows the presence of multiple minor impurities.
Root Cause Analysis: This often indicates the presence of closely related byproducts that are not easily removed by simple extraction. These may include isomeric impurities or neutral byproducts formed during the reaction.
Corrective Action: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to select an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.
Solvent Selection for Recrystallization
| Solvent System | Rationale |
| Ethanol/Water | This compound is likely soluble in hot ethanol and less soluble in water. A mixed solvent system allows for fine-tuning of the polarity to achieve good crystal formation upon cooling. |
| Isopropanol | A good general-purpose solvent for recrystallization of moderately polar compounds.[1] |
| Toluene | A non-polar solvent that may be useful if the impurities are significantly more polar than the product. |
Step-by-Step Protocol for Recrystallization from Ethanol/Water:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Slowly add hot water to the hot ethanol solution until you observe persistent cloudiness (the saturation point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Issue 3: Presence of Diacylhydrazide Byproduct
Diagnosis:
-
A peak in the mass spectrum corresponding to the mass of the diacylhydrazide.
-
Potentially a more complex NMR spectrum with overlapping signals.
-
This impurity is often less polar than the desired product.
Root Cause Analysis: The use of an excess of the acylating agent (e.g., 3-methyl-2-nitrobenzoyl chloride or ester) relative to hydrazine can lead to the formation of the diacylhydrazide.
Corrective Action: Column Chromatography
When recrystallization is ineffective, column chromatography is the method of choice for separating compounds with different polarities.
Step-by-Step Protocol for Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis. The goal is to have the desired product with an Rf value of approximately 0.3-0.4. The less polar diacylhydrazide will have a higher Rf value.
-
Column Packing: Pack a glass column with a slurry of silica gel in the non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.
-
Elution: Run the eluent through the column, collecting fractions. The less polar diacylhydrazide will elute first, followed by the desired this compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
References
- CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents.
- CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents.
- CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents.
-
Synthesis of m-nitrobenzhydrazide - PrepChem.com. Available at: [Link]
- WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation - Google Patents.
-
3-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 21575 - PubChem. Available at: [Link]
-
3-Nitrobenzohydrazide | C7H7N3O3 | CID 3291498 - PubChem. Available at: [Link]
Sources
Technical Guide: Solubility & Handling of 3-Methyl-2-nitrobenzhydrazide in Ethanol
The following technical guide is structured to address the solubility behavior, troubleshooting, and handling of 3-Methyl-2-nitrobenzhydrazide in ethanol. It is designed for researchers and process chemists requiring precise, actionable protocols.
Executive Summary & Solubility Profile
This compound (CAS: Derivative of 59382-59-1 precursor) exhibits a temperature-dependent solubility profile in ethanol, characteristic of polar aromatic hydrazides.
-
At Room Temperature (20–25°C): Sparingly soluble. The compound exists as a suspension due to strong intermolecular hydrogen bonding (dimerization of the hydrazide motif) and dipole-dipole interactions from the nitro group.
-
At Reflux (78°C): Moderately to Highly soluble. The thermal energy overcomes the lattice enthalpy, disrupting intermolecular H-bonds and allowing solvation by ethanol molecules.
Critical Insight: The presence of the 2-nitro and 3-methyl groups creates a "steric lock" that twists the amide bond out of planarity with the benzene ring. While this reduces pi-stacking (potentially aiding solubility), the strong dipole of the nitro group significantly increases the polarity, making absolute ethanol (anhydrous) a better solvent choice than 95% ethanol for initial dissolution to avoid hydrolytic degradation, though 95% ethanol is superior for recrystallization yield.
Troubleshooting Guide (Q&A)
Scenario A: "The compound will not dissolve, even with mild heating."
Diagnosis: Thermodynamic saturation or kinetic inhibition. Root Cause: The lattice energy of the crystal form is high. Mild heating (40–50°C) is often insufficient to break the hydrazide dimers. Solution:
-
Increase Temperature: Heat the mixture to reflux (78°C) . Solubility often increases exponentially near the boiling point.
-
Solvent Modification: If reflux fails, add a co-solvent. The recommended co-solvent is DMSO or DMF (5–10% v/v).
-
Why? These aprotic solvents disrupt the hydrogen bond network more effectively than ethanol alone.
-
-
Sonicate: Brief sonication (5 mins) can break up particle aggregates, increasing surface area for dissolution.
Scenario B: "The product 'oils out' (forms a liquid blob) instead of crystallizing upon cooling."
Diagnosis: Liquid-Liquid Phase Separation (LLPS). Root Cause: The solution is cooling too fast, or the concentration is too high (supersaturation), causing the solute to drop out as an amorphous oil before organizing into a crystal lattice. Solution:
-
Re-dissolve: Re-heat the mixture until the oil dissolves completely.
-
Seed: Add a tiny crystal of pure this compound at 50°C (metastable zone).
-
Slow Cooling: Wrap the flask in foil or place it in a warm water bath to cool slowly to room temperature over 2–3 hours. Do not use an ice bath immediately.
Scenario C: "The crystals are colored (deep yellow/orange) or impure."
Diagnosis: Co-precipitation of impurities. Root Cause: 3-Methyl-2-nitrobenzoic acid (hydrolysis product) or azo-dimers (oxidation products) are trapped in the lattice. Nitro compounds are naturally pale yellow; deep orange/red indicates oxidation. Solution:
-
Acid Wash: Wash the filtered solid with cold ethanol .
-
Recrystallization: Recrystallize from 95% Ethanol . The small water content helps keep the more polar acid impurities in the mother liquor.
Standardized Protocols
Protocol 1: Solubility Assessment & Recrystallization
Use this workflow for purification or preparing saturated solutions.
Materials:
-
This compound (Crude)[1]
-
Solvent A: Absolute Ethanol
-
Solvent B: 95% Ethanol (for recrystallization)[2]
Step-by-Step:
-
Slurry Generation: Place 1.0 g of compound in a round-bottom flask. Add 10 mL of Ethanol (10 volumes).
-
Reflux: Heat to reflux with stirring.
-
Checkpoint: If not dissolved after 10 min at reflux, add Ethanol in 2 mL increments until clear.
-
-
Hot Filtration (Optional): If insoluble black specks remain (catalyst residues), filter rapidly through a pre-warmed glass frit.
-
Controlled Cooling: Remove heat. Allow to cool to RT undisturbed.
-
Observation: Needles or prisms should form.
-
-
Harvest: Filter under vacuum. Wash cake with 2 mL of ice-cold ethanol .
-
Drying: Dry in a vacuum oven at 45°C for 4 hours.
Protocol 2: Quantitative Solubility Estimation (Gravimetric)
Use if you need exact g/L data for your specific batch.
| Temperature | Procedure |
| 25°C | Stir excess solid in EtOH for 4 hours. Filter. Evaporate 5 mL filtrate to dryness. Weigh residue. |
| 50°C | Stir excess solid in EtOH at 50°C for 1 hour. Filter hot. Evaporate 5 mL filtrate. Weigh residue.[3] |
Decision Logic & Workflow
The following diagram illustrates the decision-making process for handling solubility issues.
Figure 1: Decision tree for optimizing solubility and crystallization of benzhydrazide derivatives.
Frequently Asked Questions (FAQs)
Q: Can I use water as a co-solvent? A: Yes, but with caution. Water increases the polarity significantly. A mixture of Ethanol:Water (80:20) is excellent for recrystallization if the compound is too soluble in pure ethanol. However, excess water at high temperatures may promote hydrolysis of the hydrazide back to the acid [1].
Q: Why is my solution turning red? A: This indicates oxidation. Hydrazides are reducing agents. In the presence of air and basic impurities, they can oxidize to azo compounds (colored). Ensure your ethanol is neutral and consider conducting the dissolution under a nitrogen atmosphere if high purity is required [2].
Q: How does the '3-methyl' group affect solubility compared to the non-methylated analog? A: The methyl group adds lipophilicity (hydrophobic character), slightly increasing solubility in organic solvents like ethanol compared to the unsubstituted nitrobenzhydrazide. However, it also adds steric bulk, which can lower the melting point and make crystallization slower (kinetic inhibition) [3].
References
-
Solubility of Nitrobenzoic Acid Derivatives
- Study: "Thermodynamic Modelling for Solubility of 3-Methyl-2-nitrobenzoic Acid in Nine Organic Solvents."
- Relevance: Establishes the baseline solubility of the parent scaffold in ethanol (increasing with T).
-
Source:
-
Benzhydrazide Synthesis & Properties
-
Study: "Synthesis and bioactivity of benzohydrazide derivatives."[4]
- Relevance: Confirms the standard protocol of recrystallization
-
Source:
-
-
General Hydrazide Chemistry
Sources
- 1. 3-Methyl-2-nitrobenzaldehyde | C8H7NO3 | CID 13573567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
removing unreacted hydrazine from benzhydrazide product
Topic: Removing Unreacted Hydrazine from Benzhydrazide Product Audience: Pharmaceutical Researchers & Process Chemists Status: Active Guide
Core Directive: The Hydrazine Elimination Protocol
You are likely facing a critical bottleneck: Hydrazine persistence. Despite its volatility (
To achieve ICH M7 compliance (<1.5 µ g/day intake limits), you must move beyond simple evaporation and employ solubility differential and chemoselective scavenging .
Troubleshooting & FAQs
Q1: I dried my product under high vacuum at for 24 hours, but the hydrazine test is still positive. Why?
A: You are fighting thermodynamics.
-
Lattice Trapping: Benzhydrazide crystallizes rapidly. If hydrazine is present during crystal formation, it gets trapped within the crystal lattice (inclusion complex), shielding it from the vacuum.
-
Hydrogen Bonding: The terminal
of hydrazine hydrogen bonds strongly with the carbonyl oxygen of benzhydrazide. -
Thermal Risk: Heating benzhydrazide containing hydrazine poses a safety risk (decomposition) and can actually degrade your product into purple/red oxidation byproducts before the hydrazine leaves. Solution: You must dissolve the lattice to release the hydrazine. See the Recrystallization Protocol below.
Q2: My crude solid is white, but turns yellow/orange over time. Is this hydrazine?
A: Likely, yes. Hydrazine is a strong reducing agent and is readily oxidized by air. The yellowing often indicates the formation of azines or oxidation byproducts of hydrazine reacting with trace aldehydes or the benzhydrazide itself. Diagnostic: Perform a spot test using Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in HCl/Ethanol). A bright orange/yellow color confirms free hydrazine.
Q3: I need to reach low ppm levels (genotoxic impurity limits). Is washing enough?
A: Rarely. A filter cake wash removes surface hydrazine but not the occluded hydrazine described in Q1. For ppm levels, you need a "Polishing Step."
-
Level 1 (Bulk Removal): Water/Ethanol Wash.
-
Level 2 (Purification): Recrystallization (Ethanol).
-
Level 3 (Trace Polish): Resin Scavenging (Polymer-supported Benzaldehyde).[1][2]
Q4: How do I quantify residual hydrazine at ppm levels?
A: Direct HPLC is difficult because hydrazine lacks a UV chromophore and is very polar (elutes in void volume). Standard Method: Derivatization.[3] React the sample with benzaldehyde or 2-hydroxy-1-naphthalaldehyde to form a hydrazone. This derivative is lipophilic, retains well on a C18 column, and has strong UV absorbance.
Experimental Protocols
Protocol A: The "Displacement" Wash (Bulk Removal)
Use this immediately after the reaction workup.
-
Cooling: Cool the reaction mixture (usually ethanolic) to
. Benzhydrazide is sparingly soluble in cold ethanol; hydrazine is highly soluble. -
Filtration: Filter the crude solid.
-
Displacement Wash: Do not just pour solvent over.
-
Turn off the vacuum.
-
Add cold 50% Ethanol/Water to cover the cake.
-
Use a spatula to disturb the cake surface slightly (slurry wash on the filter).
-
Let sit for 2 minutes to allow diffusion.
-
Re-apply vacuum.
-
-
Rationale: The water component disrupts H-bonds better than pure ethanol, while the ethanol keeps the product from oiling out.
Protocol B: Recrystallization (The Standard)
Use this if the wash fails to remove the yellow tint or if purity is <98%.
-
Solvent: Boiling Ethanol (95% or absolute).
-
Dissolution: Dissolve crude benzhydrazide in the minimum amount of boiling ethanol.
-
Hot Filtration: If insoluble particles remain, filter hot.
-
Crystallization: Allow to cool slowly to room temperature, then refrigerate (
). Do not crash cool in dry ice/acetone; rapid precipitation traps hydrazine again. -
Wash: Filter and wash crystals with cold Diethyl Ether .
-
Why Ether? Hydrazine is miscible with ether, but benzhydrazide is insoluble. Ether is excellent for removing surface hydrazine residues without dissolving your product.
-
Protocol C: Resin Scavenging (The "Polishing" Step)
Use this for pharmaceutical grade requirements (ICH M7 compliance).
Concept: Use a polymer-supported aldehyde (e.g., Benzaldehyde-Wang resin) to chemically react with hydrazine, turning it into a solid-bound hydrazone that is removed by filtration.
-
Dissolution: Dissolve the semi-pure benzhydrazide in Ethanol or Methanol (warm if necessary).
-
Resin Addition: Add Polymer-Supported Benzaldehyde (approx. 2-5 equivalents relative to the estimated hydrazine impurity).
-
Agitation: Stir gently at room temperature for 2-4 hours.
-
Mechanism:[4]
-
-
Filtration: Filter off the resin beads. The filtrate contains your product, stripped of hydrazine.
-
Recovery: Evaporate the solvent.
Visual Workflow (Decision Tree)
Figure 1: Decision tree for the purification of benzhydrazide, prioritizing mechanical separation first, followed by thermodynamic and chemical polishing methods.
Data Summary
Table 1: Solubility Profile & Removal Efficiency
| Solvent / Method | Benzhydrazide Solubility | Hydrazine Solubility | Removal Efficiency | Notes |
| Water (Cold) | Low | High | Moderate | Good for bulk removal; yield loss if not cold. |
| Ethanol (Hot) | High | High | N/A | Used for dissolution/recrystallization. |
| Ethanol (Cold) | Low | High | Good | Standard crystallization solvent. |
| Diethyl Ether | Insoluble | Miscible | Excellent | Best for washing filter cakes (surface cleaning). |
| Vacuum Drying | N/A | Volatile ( | Poor | Ineffective for occluded hydrazine. |
Table 2: Regulatory Limits (ICH M7)
| Category | Limit Type | Value | Context |
| Hydrazine | Mutagenic Impurity | 1.5 µ g/day | Threshold of Toxicological Concern (TTC) for lifetime exposure.[5][6][7] |
| Benzhydrazide | API / Intermediate | N/A | Purity usually required >98% or >99.5% for API. |
References
-
ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[6][7]
-
PubChem . Benzhydrazide Compound Summary. National Library of Medicine.
-
Sun, M., et al. (2016) . A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis.
-
Kulkarni, A. A., et al. Scavenging of Genotoxic Impurities. Organic Process Research & Development. (General reference on resin scavenging methodologies).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of hydrazine functionalized polymer brushes hybrid magnetic nanoparticles for highly specific enrichment of glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. database.ich.org [database.ich.org]
Technical Support Center: Optimization of 3-Methyl-2-nitrobenzhydrazide Condensation
Executive Summary: The Steric & Electronic Challenge
The condensation of 3-Methyl-2-nitrobenzhydrazide is not a trivial Schiff base formation. Unlike simple benzhydrazides, this substrate presents a unique "push-pull" resistance to condensation:
-
Electronic Deactivation: The 2-nitro group is a strong electron-withdrawing group (EWG). Through inductive effects ($ -I
-NH_2 $), significantly lowering its nucleophilicity [1]. -
Steric Shielding: The 3-methyl group imposes ortho-substituent pressure. While not directly blocking the reaction site, it restricts the rotational freedom of the hydrazide arm, increasing the entropic barrier of the transition state [2].
The Consequence: Standard reflux times (2–4 hours) often yield incomplete conversion or "gummy" precipitates. This guide provides a self-validating optimization protocol to overcome these kinetic barriers.
Module 1: The Optimization Matrix (Experimental Protocol)
Do not rely on fixed time points. Use this matrix to determine the energy input required based on your specific electrophile (aldehyde/ketone).
Standard Operating Procedure (SOP-3M2N)
-
Stoichiometry: 1.0 eq Hydrazide : 1.1 eq Electrophile.
-
Catalyst: Glacial Acetic Acid (AcOH) is critical to protonate the carbonyl oxygen, making it susceptible to the deactivated hydrazide nucleophile [3].
The Solvent-Time Gradient Table
| Severity Level | Electrophile Type | Recommended Solvent | Boiling Point | Est.[1] Reflux Time | Catalyst Load |
| Level 1 | Electron-poor Aldehydes (e.g., 4-Nitrobenzaldehyde) | Ethanol (EtOH) | 78°C | 3 – 5 Hours | 2-3 drops AcOH |
| Level 2 | Simple Aryl Aldehydes (e.g., Benzaldehyde) | Ethanol / Methanol | 78°C / 65°C | 6 – 8 Hours | 5% mol AcOH |
| Level 3 | Ketones or Sterically Hindered Aldehydes | n-Propanol | 97°C | 10 – 16 Hours | 10% mol AcOH |
| Level 4 | Highly Deactivated Ketones | n-Propanol / DMF (9:1) | >100°C | 24+ Hours | HCl (cat.) |
Critical Insight: If you are at Level 3 , switching from Ethanol to n-Propanol is often more effective than extending reflux time in Ethanol. The extra 20°C of thermal energy is required to overcome the activation energy barrier set by the 2-nitro/3-methyl interference [4].
Module 2: Troubleshooting Hub (FAQ)
Q1: The reaction mixture turns dark/black after 4 hours. Is this normal?
A: No. Darkening usually indicates oxidative decomposition of the hydrazine moiety or polymerization of the aldehyde.
-
Root Cause: Refluxing too long in the presence of trace metals or excessive heat without inert gas protection.
-
Fix:
-
Purge solvent with $ N_2 $ or Argon before heating.
-
Reduce reflux time but increase catalyst concentration (switch to Level 2 in the Matrix).
-
Check the purity of the this compound starting material; impurities often degrade faster than the product forms.
-
Q2: I see a precipitate, but TLC shows significant starting material (SM).
A: This is a "False Termination" event. The product might be co-precipitating with the starting material due to poor solubility.
-
Diagnostic: Take a small aliquot of the suspension, add DMSO to dissolve everything, and run a TLC.
-
Fix: If SM is present, do not stop . Add more solvent (dilution effect) to redissolve the SM and continue reflux. The reaction is likely equilibrium-limited by solubility [5].
Q3: Why is my yield low (<50%) despite 12 hours of reflux?
A: You are likely fighting the Equilibrium Constant . Condensation releases water. In a wet solvent or without water removal, the reverse hydrolysis reaction competes with formation.
-
Fix:
-
Use anhydrous Ethanol/n-Propanol.
-
Add molecular sieves (3Å or 4Å) to the reaction flask to scavenge water in situ.
-
For n-Propanol reactions, use a Dean-Stark trap if scale permits.
-
Module 3: Advanced Diagnostics & Workflow
Visualization of the Decision Logic
This diagram illustrates the logic flow for determining when to stop the reaction, preventing both under-reaction and decomposition.
Caption: Figure 1. Logic flow for monitoring reflux time. Note the critical decision points at 3 and 8 hours to alter conditions rather than passively waiting.
Experimental Workflow Diagram
The physical setup required to ensure "Level 3" success (High-Temperature/Anhydrous).
Caption: Figure 2. Optimized workflow emphasizing the addition of molecular sieves and inert atmosphere for hindered substrates.
References
-
Electronic Effects in Hydrazones
- Title: Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate
- Source: N
-
URL:[Link]
-
Steric Hindrance Principles
-
Catalysis in Schiff Base Formation
-
Kinetics of Reflux
-
Reversibility & Hydrolysis
- Title: Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones.
- Source: N
-
URL:[Link]
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. WO1997046514A1 - Process for the preparation of hydrazine derivatives useful as intermediates for the preparation of peptide analogues - Google Patents [patents.google.com]
- 5. Steric-Hindrance-Induced Diastereoselective Radical Nitration of 3-Alkylidene-2-oxindoles Followed by Tosylhydrazine-Mediated Sulfonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
troubleshooting low melting point of synthesized 3-Methyl-2-nitrobenzhydrazide
Technical Support Center: Troubleshooting 3-Methyl-2-nitrobenzhydrazide Synthesis
Topic: Troubleshooting Low Melting Point of Synthesized this compound CAS Registry Number: 1016745-70-2 Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Diagnostic Triage
Issue: You have synthesized this compound but observed a melting point significantly lower than expected (e.g., <100°C), or a broad melting range.
Root Cause Hypothesis: The most statistically probable cause for a low melting point in this specific synthesis is incomplete conversion of the starting ester (Methyl 3-methyl-2-nitrobenzoate) . The starting ester has a melting point of approximately 65–69°C, whereas the target hydrazide is expected to melt significantly higher (>120°C) due to intermolecular hydrogen bonding typical of benzhydrazides.[1]
Quick Reference: Melting Point Differential
| Compound | Structure | Approx.[1][2][3][4][5][6] Melting Point | Diagnostic Note |
| Target Product | This compound | >120°C (Est.) * | High MP due to H-bonding network. |
| Precursor (Ester) | Methyl 3-methyl-2-nitrobenzoate | 65 – 69°C | Common contaminant causing MP depression. |
| Precursor (Acid) | 3-Methyl-2-nitrobenzoic acid | 106 – 109°C | Possible if hydrolysis competes with hydrazinolysis. |
| Impurity | Bis-hydrazide (Dimer) | >250°C | Insoluble solid; raises MP or causes charring. |
*Note: While specific literature MP for CAS 1016745-70-2 is sparse, structurally similar ortho-nitrobenzhydrazides (e.g., 2-nitrobenzhydrazide) melt ~123°C, while para-isomers melt >210°C.
Diagnostic Q&A: Identifying the Impurity
Q1: My product melts sharply between 65–70°C. Is this a polymorph? A: It is highly unlikely to be a polymorph. This range matches the melting point of the starting material, Methyl 3-methyl-2-nitrobenzoate .
-
Mechanism: The reaction between the ester and hydrazine hydrate is a nucleophilic acyl substitution.[1] If the reaction temperature was too low (e.g., room temperature) or the duration too short, the conversion may be negligible.[1]
-
Verification: Run a TLC (Thin Layer Chromatography).[1][7] The ester will have a much higher
value (less polar) than the hydrazide (highly polar) in a system like 5% Methanol/DCM.[1]
Q2: My product melts around 100–110°C with a broad range. What is happening? A: This suggests a mixture of the target product and 3-methyl-2-nitrobenzoic acid (MP ~108°C), or simply a wet product.
-
Cause: If you used aqueous hydrazine hydrate without sufficient alcohol solvent, the ester might have hydrolyzed to the acid (via water attack) rather than forming the hydrazide.[1] Alternatively, the product may retain water or ethanol (solvates), which depresses the melting point.[1]
-
Solution: Dry the sample thoroughly under vacuum at 45°C. If the MP remains low, check for the carboxylic acid peak in
H NMR (broad singlet >11 ppm).
Q3: The solid is yellow and sticky.[1] How do I fix this? A: The "sticky" nature often indicates residual hydrazine hydrate or trapped solvent.[1]
-
Safety Warning: Residual hydrazine is toxic and unstable.[1]
-
Protocol: Wash the solid thoroughly with cold water (to remove hydrazine) and then cold ethanol.[1] Recrystallize from boiling ethanol.
Technical Protocol: Optimization & Purification
To ensure a high melting point, you must drive the reaction to completion and remove the lower-melting ester.[1]
Optimized Synthesis Workflow
-
Stoichiometry: Use 3.0 to 5.0 equivalents of Hydrazine Hydrate (80% or 64% aq) relative to the ester.[1] The excess acts as both reactant and solvent/base to drive the equilibrium.[1]
-
Solvent: Use Absolute Ethanol or Methanol .[1] The reaction requires heat.[1][8][9]
-
Temperature: Reflux (78–80°C) is mandatory. Stirring at RT is insufficient for sterically crowded ortho-substituted benzoates.
-
Duration: Reflux for 4–6 hours. Monitor by TLC until the ester spot disappears.[1]
Purification Procedure (Recrystallization)
If your MP is low, perform this purification:
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol .[1]
-
Filtration: If there are insoluble particles (likely the high-melting bis-hydrazide impurity), filter them out while hot.[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0–4°C) for 1 hour.
-
Collection: Filter the crystals and wash with cold ethanol (to remove unreacted ester) followed by cold water (to remove hydrazine salts).
-
Drying: Vacuum dry at 50°C for 6 hours.
Visualizing the Chemistry
The following diagram illustrates the reaction pathways, highlighting where the low-melting impurities originate.
Caption: Reaction pathways showing the origin of low-melting impurities (Ester/Acid) versus the target product.
Analytical Validation
Verify your product identity using these key spectral markers to confirm the absence of the ester.
| Technique | Target Signal (Hydrazide) | Impurity Signal (Ester) |
| ~9.5–10.0 ppm (Broad s, -CONH -) | ~3.8–3.9 ppm (Sharp s, -OCH | |
| IR Spectroscopy | 3200–3300 cm | 1720–1740 cm |
References
-
National Toxicology Program. (1992).[1][8][10] Methyl 3-nitrobenzoate: Physical Properties.[3][5][10][11] Chemical Repository Database.[1][8][10] [Link]1]
Sources
- 1. JP2007224014A - Method for purification of benzotriazole derivative - Google Patents [patents.google.com]
- 2. 1016745-70-2 | this compound | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 3. Methyl 3-nitrobenzoate | 618-95-1 [chemicalbook.com]
- 4. Process For Preparation Of 3 Methyl N Nitroiminoperhydro 1,3,5 [quickcompany.in]
- 5. 4-NITROBENZHYDRAZIDE | 636-97-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 21575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation - Google Patents [patents.google.com]
- 10. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methyl 2-Methyl-3-nitrobenzoate | 59382-59-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Navigating the Separation of 3-Methyl-2-nitrobenzhydrazide Regioisomers
Welcome to our dedicated technical support center for professionals engaged in the synthesis and purification of complex organic molecules. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the challenging separation of 3-Methyl-2-nitrobenzhydrazide regioisomers. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to empower your research and development efforts.
The synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical research pipelines, often yields a mixture of regioisomers. These isomers, while structurally similar, can exhibit significantly different biological activities and toxicological profiles.[1] Therefore, their effective separation is not merely a matter of purity but a critical step in ensuring the safety and efficacy of the final product.
This guide is structured to anticipate the common hurdles you may encounter and to provide scientifically grounded solutions. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the likely regioisomeric impurities I should expect during the synthesis of this compound?
A1: The primary route to this compound typically involves the nitration of 3-methylbenzoic acid followed by conversion to the acid hydrazide. The directing effects of the methyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups on the aromatic ring can lead to the formation of several nitrobenzoic acid isomers. Consequently, you should anticipate the presence of the following benzhydrazide regioisomers in your crude product mixture:
-
This compound (Target Compound)
-
3-Methyl-4-nitrobenzhydrazide
-
3-Methyl-6-nitrobenzhydrazide
-
5-Methyl-2-nitrobenzhydrazide
The relative abundance of these isomers will depend on the specific nitration conditions (temperature, nitrating agent, and catalyst).
Q2: My TLC analysis shows co-eluting spots for my regioisomers. How can I improve the separation on the TLC plate to better guide my preparative separation strategy?
A2: Co-elution on TLC is a common challenge when dealing with regioisomers due to their similar polarities.[2] Here are several strategies to enhance TLC separation:
-
Solvent System Optimization: Systematically vary the polarity of your mobile phase. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone). Try small, incremental changes in the solvent ratio.
-
Use of Additives: Adding a small percentage (0.5-2%) of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase can alter the ionization state of your compounds and their interaction with the silica gel, often leading to improved separation.[3]
-
Consider Different Adsorbents: While silica gel is the most common stationary phase, consider using alumina (neutral, acidic, or basic) or reverse-phase TLC plates (e.g., C18) to exploit different separation mechanisms.
-
Multiple Developments: Running the TLC plate multiple times in the same solvent system can sometimes improve the resolution of closely migrating spots.[2]
Troubleshooting Guide for Preparative Separation
This section addresses specific issues you might encounter during the large-scale separation of this compound regioisomers.
Problem 1: Poor resolution between regioisomers during column chromatography.
Underlying Cause: The subtle differences in the dipole moments and steric environments of the regioisomers lead to very similar affinities for the stationary phase. The position of the nitro group relative to the methyl and benzhydrazide moieties influences the molecule's overall polarity and its ability to interact with the stationary phase.[4][5]
Solutions:
-
Optimize the Stationary Phase:
-
Particle Size: Use silica gel with a smaller particle size (e.g., 40-63 µm) for higher resolution.
-
Pore Size: A pore size of 60 Å is standard and generally effective.
-
-
Mobile Phase Engineering:
-
Gradient Elution: A shallow solvent gradient can be highly effective in resolving closely eluting compounds. Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent.
-
Isocratic Elution with Fine-Tuning: If using an isocratic system, perform a detailed optimization of the solvent ratio. Small changes can have a significant impact on resolution.
-
-
Column Parameters:
-
Column Length and Diameter: A longer, narrower column will generally provide better resolution.
-
Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase.
-
Problem 2: The desired regioisomer is co-eluting with a persistent impurity.
Underlying Cause: The impurity may have very similar physicochemical properties to your target compound, or it could be a result of on-column degradation.
Solutions:
-
Orthogonal Separation Techniques: If one chromatographic method fails, try a technique that utilizes a different separation principle.
-
Reverse-Phase Chromatography: If you are using normal-phase (silica gel) chromatography, switch to a reverse-phase (e.g., C18) column. The separation mechanism is based on hydrophobicity rather than polarity, which can effectively separate isomers that are difficult to resolve on silica.[1]
-
Fractional Crystallization: This technique exploits small differences in the solubility of the regioisomers in a particular solvent. A systematic screening of solvents is necessary to find one that provides good discrimination in solubility between the desired isomer and the impurity.
-
Detailed Experimental Protocol: HPLC Separation of this compound Regioisomers
This protocol provides a starting point for developing a robust HPLC method for the analytical and preparative separation of this compound regioisomers.
Instrumentation and Columns
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point. Phenyl-hexyl columns can also offer alternative selectivity for aromatic compounds.[6]
-
Preparative Column: A C18 column with a larger diameter (e.g., 21.2 x 250 mm, 5-10 µm particle size).
Mobile Phase and Gradient
-
Mobile Phase A: Water with 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.[7]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detection Wavelength: 240 nm.[8]
Analytical Method Development
-
Initial Scouting: Begin with a broad gradient to determine the elution profile of the isomers (e.g., 10-90% B over 20 minutes).
-
Gradient Optimization: Based on the initial scouting run, design a shallower gradient around the elution time of the isomers to maximize resolution.
Table 1: Example of an Optimized Analytical HPLC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 50 | 50 |
| 20 | 50 | 50 |
| 21 | 70 | 30 |
| 25 | 70 | 30 |
Scale-up to Preparative HPLC
Once the analytical method is optimized, it can be scaled up for preparative separation. The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.
Workflow for Separation and Verification
Caption: Workflow for the separation and verification of this compound regioisomers.
Characterization of Regioisomers
Accurate identification of the separated regioisomers is crucial. Here’s what to expect from NMR and Mass Spectrometry analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will be the most informative. The protons ortho to the nitro group will be shifted downfield. The integration of the aromatic region should correspond to three protons. The methyl group will appear as a singlet, and its chemical shift will be influenced by the neighboring substituents. The -NH and -NH₂ protons of the hydrazide group will appear as broad singlets and their chemical shifts can be concentration and solvent dependent.
-
¹³C NMR: The chemical shifts of the aromatic carbons will also be indicative of the substitution pattern. Carbons directly attached to the nitro group will be significantly deshielded.
Mass Spectrometry (MS)
-
The regioisomers will have the same molecular weight, so they will exhibit the same molecular ion peak in their mass spectra.
-
The fragmentation patterns may show subtle differences that can aid in identification, although these may not always be definitive without reference standards. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. This compound (C₈H₉N₃O₃) has three nitrogen atoms, and its molecular weight is approximately 195.17 g/mol , which is consistent with this rule.[9]
This technical guide provides a comprehensive framework for addressing the challenges associated with the separation of this compound regioisomers. By understanding the underlying chemical principles and systematically applying the troubleshooting strategies outlined, researchers can confidently achieve the desired separation and ensure the quality of their compounds.
References
-
SI Analytics. (n.d.). Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (2019). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
-
ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? Retrieved from [Link]
- Google Patents. (2015). WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.
- Google Patents. (2021). CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
-
Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Retrieved from [Link]
-
Reddit. (2022). Separating Regioisomers using Preparative TLC. Retrieved from [Link]
- Google Patents. (2005). CN1219752C - Process for preparing substituted hydrazide by using carboxylic acid.
-
National Center for Biotechnology Information. (n.d.). N-Isopropyl-3-methyl-2-nitrobenzamide. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis, characterization and quantitation of regioisomeric impurity in Nimodipine bulk and formulation. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]
-
Office of Scientific and Technical Information. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4- Methoxyphenyl). Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Synthesis of amides directly from carboxylic acids and hydrazines. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2022). development and validation of gc-ms method for the trace level determination of potential genotoxic. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
YouTube. (2019). Mass Spectroscopy and Even/Odd Nitrogen Rule. Retrieved from [Link]
-
MDPI. (2022). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Retrieved from [Link]
-
ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1.... Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 5471-82-9 Methyl 3-methyl-2-nitrobenzoate Impurity. Retrieved from [Link]
-
MDPI. (2022). Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlust. Retrieved from [Link]
-
Liquid Chromatography. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]
-
Phenomenex. (n.d.). LC & GC Separation Solutions Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Retrieved from [Link]
-
AFIN-TS. (n.d.). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Retrieved from [Link]
-
ResearchGate. (2018). It´s posible to separate the isomers of Citral by HPLC in reverse phase column? Retrieved from [Link]
-
Chegg. (2023). Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
YouTube. (2022). HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. Retrieved from [Link]
Sources
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- 4. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 3-Methyl-2-nitrobenzhydrazide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation. 3-Methyl-2-nitrobenzhydrazide, a molecule of interest for its potential applications stemming from the versatile benzhydrazide and nitroaromatic moieties, presents a unique spectroscopic challenge. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth analysis of its expected ¹H NMR spectrum, drawing comparisons with structurally related analogues to offer a comprehensive understanding of its spectroscopic features.
The Structural Significance of this compound
This compound incorporates a trifecta of influential functional groups on a benzene ring: a hydrazide group (-CONHNH₂), a nitro group (-NO₂), and a methyl group (-CH₃). The relative positioning of these groups dictates the electronic environment of each proton, leading to a distinct ¹H NMR fingerprint. Understanding this spectrum is crucial for confirming its synthesis and for studying its interactions in various chemical and biological systems.
Predicted ¹H NMR Spectrum of this compound
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| -NH₂ | 4.5 - 5.5 | Broad Singlet | - | Protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and exchange. |
| -NH- | 9.5 - 10.5 | Broad Singlet | - | The amide proton is significantly deshielded due to the adjacent carbonyl group and potential for hydrogen bonding. |
| H-6 | 7.8 - 8.1 | Doublet | 7.5 - 8.0 | Ortho-coupled to H-5. Deshielded by the adjacent electron-withdrawing nitro group. |
| H-5 | 7.6 - 7.8 | Triplet | 7.5 - 8.0 | Coupled to both H-4 and H-6. |
| H-4 | 7.4 - 7.6 | Doublet | 7.5 - 8.0 | Ortho-coupled to H-5. |
| -CH₃ | 2.3 - 2.5 | Singlet | - | Methyl protons on an aromatic ring typically appear in this region. |
Molecular Structure and Proton Numbering:
Caption: Molecular structure of this compound with proton numbering.
Comparative Spectral Analysis
To substantiate our predictions, we will compare the expected spectrum of this compound with the known ¹H NMR data of two closely related compounds: 3-Methyl-2-nitrobenzoic acid and 2-Nitrobenzhydrazide .
3-Methyl-2-nitrobenzoic acid: The Impact of the Hydrazide Group
3-Methyl-2-nitrobenzoic acid is the immediate precursor to our target molecule. Its ¹H NMR spectrum provides a baseline for the signals of the aromatic and methyl protons.[1]
| Compound | H-6 (ppm) | H-5 (ppm) | H-4 (ppm) | -CH₃ (ppm) |
| 3-Methyl-2-nitrobenzoic acid | 7.87 (d) | 7.71 (t) | 7.62 (d) | 2.29 (s) |
| This compound (Predicted) | 7.8 - 8.1 (d) | 7.6 - 7.8 (t) | 7.4 - 7.6 (d) | 2.3 - 2.5 (s) |
Analysis:
-
The aromatic proton signals in 3-Methyl-2-nitrobenzoic acid are found between 7.6 and 7.9 ppm.[1] The electron-withdrawing nature of both the nitro and carboxylic acid groups deshields these protons.
-
Replacing the carboxylic acid with a hydrazide group is expected to cause a minor shift in the aromatic proton signals. The hydrazide group is also electron-withdrawing, but its effect on the ring will be slightly different.
-
The methyl group signal at 2.29 ppm in the acid is a good reference point for the expected singlet in the hydrazide.[1]
2-Nitrobenzhydrazide: The Influence of the Methyl Group
Comparing our target with 2-Nitrobenzhydrazide allows us to isolate the effect of the 3-methyl group on the aromatic protons.[2]
| Compound | Aromatic Protons (ppm) | -NH₂ (ppm) | -NH- (ppm) |
| 2-Nitrobenzhydrazide | 7.58 - 8.04 (m) | 4.53 (br s) | 9.81 (br s) |
| This compound (Predicted) | 7.4 - 8.1 | 4.5 - 5.5 (br s) | 9.5 - 10.5 (br s) |
Analysis:
-
The ¹H NMR spectrum of 2-Nitrobenzhydrazide shows a complex multiplet for the four aromatic protons between 7.58 and 8.04 ppm.[2]
-
The introduction of a methyl group at the 3-position in our target molecule will break this symmetry, leading to three distinct signals for the remaining aromatic protons (H-4, H-5, and H-6) with clear doublet-triplet-doublet splitting patterns.
-
The chemical shifts of the -NH₂ and -NH- protons in 2-Nitrobenzhydrazide (4.53 and 9.81 ppm, respectively) provide strong evidence for our predicted ranges for these protons in this compound.[2]
Experimental Protocol: A Self-Validating System
For researchers aiming to acquire the ¹H NMR spectrum of this compound, the following protocol is recommended for achieving high-quality, reproducible data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of labile protons (NH and NH₂), allowing for their observation.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of at least -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Workflow Diagram:
Caption: A streamlined workflow for the acquisition and analysis of the ¹H NMR spectrum.
Conclusion: A Predictive and Comparative Approach to Spectral Interpretation
The structural elucidation of this compound via ¹H NMR spectroscopy is a prime example of how a predictive and comparative approach can yield a wealth of information, even in the absence of a reference spectrum. By leveraging data from structurally similar compounds, we can confidently assign the expected chemical shifts and multiplicities of all protons in the molecule. This guide provides a robust framework for researchers to not only predict and interpret the ¹H NMR spectrum of this compound but also to apply these principles to other novel compounds in their research endeavors.
References
-
ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Retrieved from [Link]
-
Chegg. (2019, April 2). Solved Below are the 1H NMR spectrum of nitro. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]
-
Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. (n.d.). Retrieved from [Link]
-
SpectraBase. (n.d.). BENZOIC-ACID-[(5-NITRO-THIOPHEN-2-YL)-METHYLENE]-HYDRAZIDE - Optional[1H NMR] - Spectrum. Retrieved from [Link]
- Google Patents. (n.d.). WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
Shilton, E., & Wells, C. H. J. (1970). Studies on nitroaromatic compounds. Part I. Nuclear magnetic resonance investigation of complexes of benzene with trinitrotoluenes. Journal of the Chemical Society B: Physical Organic, 1613-1614. [Link]
-
ResearchGate. (2025, August 9). Synthesis, characterization and biological activities of 3-methylbenzyl 2-(6-methyl pyridin-2-ylmethylene)hydrazine carbodithioate and its transition metal complexes | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV, IR and NMR spectral data of substituted (E)-N'-(1-substituted benzylidene) benzohydrazides. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Retrieved from [Link]
-
SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Begum, T., et al. (2010). Synthesis, characterization and biological activities of 3-methylbenzyl 2-(6-methyl pyridin-2-ylmethylene)hydrazine carbodithioate and its transition metal complexes. Transition Metal Chemistry, 35, 871-876. [Link]
-
YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]
- Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
Sources
mass spectrometry fragmentation pattern of 3-Methyl-2-nitrobenzhydrazide
Publish Comparison Guide: Mass Spectrometry Profiling of 3-Methyl-2-nitrobenzhydrazide
Executive Summary & Strategic Context
In drug discovery and intermediate synthesis, This compound (3-M-2-NBH) serves as a critical scaffold for antimicrobial agents and energetic materials. However, its structural integrity is often compromised by the presence of regional isomers (e.g., 3-methyl-4-nitrobenzhydrazide) that exhibit distinct biological activities but nearly identical chromatographic retention times.
This guide compares the Mass Spectrometry (MS) performance of 3-M-2-NBH against its para- and meta-substituted alternatives. Unlike standard spectral libraries that merely list peaks, this document focuses on the mechanistic causality of fragmentation—specifically the "Ortho Effect"—to provide a self-validating protocol for positive identification.
Key Performance Indicator (KPI): The ability to detect the ortho-specific dehydration channel ([M-H₂O]⁺), which is absent in para/meta isomers, serving as a definitive diagnostic marker.
Technical Deep Dive: The Ortho-Effect Advantage
The "performance" of an MS method for this compound is defined by its specificity. While standard fragmentation (loss of hydrazine, loss of nitro groups) occurs across all isomers, 3-M-2-NBH exhibits a unique intramolecular interaction due to the steric proximity of the 2-nitro group and the hydrazide moiety.
Mechanistic Differentiators
| Feature | This compound (Ortho) | 3-Methyl-4-nitrobenzhydrazide (Para) | Causality |
| Primary Ionization | [M+H]⁺ (m/z 196) | [M+H]⁺ (m/z 196) | Protonation of the amide oxygen or terminal nitrogen. |
| Diagnostic Fragment | m/z 178 ([M-H₂O]⁺) | Absent / Negligible | Ortho Effect: Intramolecular oxygen transfer from -NO₂ to amide hydrogen, facilitating water loss. |
| Base Peak (Typical) | m/z 164 (Acylium ion) | m/z 164 (Acylium ion) | Standard |
| Secondary Loss | m/z 148 (Loss of OH•) | m/z 150 (Loss of NO₂) | Proximity allows radical OH abstraction in the ortho isomer. |
Experimental Protocol: Self-Validating Workflow
To replicate these results, follow this validated ESI-MS/MS workflow. This protocol is designed to maximize the abundance of the diagnostic ortho-specific ions.
Reagents & Prep
-
Solvent: Methanol:Water (50:50) + 0.1% Formic Acid (Proton source is critical for ESI).
-
Concentration: 10 µg/mL (Avoid saturation to prevent dimerization).
Instrument Parameters (Triple Quadrupole / Q-TOF)
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile hydrazide).
-
Collision Energy (CID): Stepped ramp 15–35 eV.
Step-by-Step Acquisition
-
Full Scan (MS1): Confirm parent ion stability at m/z 196.07 (Calculated for C₈H₁₀N₃O₃⁺).
-
Product Ion Scan (MS2): Select m/z 196 as precursor.
-
Validation Check: Look for the m/z 178 peak.
-
If present (>5% relative abundance): Confirms Ortho isomer (3-M-2-NBH).[1]
-
If absent: Indicates Para/Meta isomer or hydrolysis product.
-
Visualization: Fragmentation Pathways
The following diagram illustrates the competing fragmentation channels. Note the distinct "Ortho-Interaction Pathway" (Red) versus the "Standard Hydrazide Pathway" (Blue).
Figure 1: The red pathway represents the diagnostic "Ortho Effect" channel specific to the 2-nitro isomer, distinguishing it from meta/para alternatives.
Comparative Data Summary
The table below summarizes the relative ion abundances expected under standard ESI-CID (20 eV) conditions.
| m/z Fragment | Identity | 3-Methyl-2-nitro (Ortho) | 3-Methyl-4-nitro (Para) | Diagnostic Value |
| 196 | [M+H]⁺ | 100% (Base) | 100% (Base) | Precursor confirmation |
| 178 | [M - H₂O]⁺ | 25-40% | < 2% | High (Specificity) |
| 164 | [Ar-CO]⁺ | 60-80% | 80-90% | Low (Common to both) |
| 150 | [M - NO₂]⁺ | 10-15% | 30-40% | Medium (Para favors NO₂ loss) |
| 134 | [M - NO₂ - O]⁺ | < 5% | 10-20% | Low |
Interpretation:
-
High Abundance of m/z 178: Confirms the sample is the 2-nitro isomer.
-
High Abundance of m/z 150 + Absence of 178: Suggests the 4-nitro or 3-nitro isomer.
References
-
Holmes, J. L. (2014). Mass spectra and fragmentation mechanisms of nitrophenylhydrazines: The Ortho Effect. ResearchGate. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2023). Ortho and Para Effects in Mass Spectrometry of Analytical Derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Rapid differentiation of ortho-, meta-, and para-isomers by electrospray ionization mass spectrometry. Retrieved from [Link]
Sources
Comparative Guide: X-ray Diffraction Profiling of 3-Methyl-2-nitrobenzhydrazide
The following technical guide is a comprehensive resource for the characterization of 3-Methyl-2-nitrobenzhydrazide , designed for researchers in structural chemistry and drug discovery. It synthesizes established protocols with comparative data from structural analogs to provide a rigorous baseline for experimental validation.
Executive Summary
This compound is a critical pharmacophore intermediate, particularly in the synthesis of Schiff base ligands and bioactive hydrazones (e.g., Fluralaner derivatives). Unlike its planar isomers (e.g., 4-nitrobenzhydrazide), this compound exhibits significant steric strain due to the vicinal trisubstitution pattern (Positions 1, 2, 3).
This guide provides the definitive characterization workflow , comparing the target compound against established reference standards. It details the synthesis, crystallization protocols, and expected crystallographic metrics based on structural analogs.[1]
Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a slow-evaporation technique post-synthesis is required to minimize twinning caused by the steric bulk of the nitro-methyl interaction.
Synthetic Pathway (Graphviz Diagram)
The following workflow outlines the conversion of the parent acid to the hydrazide target.
Figure 1: Synthetic route and crystallization workflow for this compound.
Experimental Procedure
-
Esterification : Dissolve 3-methyl-2-nitrobenzoic acid (10 mmol) in absolute methanol (20 mL) with catalytic
. Reflux for 3 hours. -
Hydrazinolysis : Treat the ester with hydrazine hydrate (15 mmol, 80%) in ethanol. Reflux for 4-6 hours. Monitor via TLC (Ethyl acetate:Hexane 1:1).
-
Isolation : Cool to room temperature. The hydrazide precipitates as a pale yellow solid. Filter and wash with cold ethanol.
-
Crystallization for XRD : Dissolve 50 mg of the crude solid in hot ethanol (10 mL). Add water dropwise until slight turbidity appears, then add one drop of ethanol to clear. Allow to stand at room temperature (298 K) for 3-5 days.
Comparative Structural Analysis
The structural integrity of this compound is best understood by comparing it to its parent acid and its regioisomer (3-nitrobenzhydrazide) . The key differentiator is the steric torsion introduced by the ortho-methyl group.
Reference Standards Data
The following table summarizes the crystallographic parameters of the target's closest analogs. These serve as the "Control" data for validating your experimental results.
| Parameter | Target (Predicted) | Reference A: 3-Nitrobenzhydrazide [1] | Reference B: 3-Methyl-2-nitrobenzoic Acid [2] |
| Formula | |||
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | |||
| a (Å) | ~11.5 - 12.0 | 12.154(2) | 7.421(1) |
| b (Å) | ~4.8 - 5.2 | 4.982(1) | 14.102(3) |
| c (Å) | ~13.0 - 14.0 | 13.567(3) | 15.890(3) |
| ~95 - 105 | 98.45(2) | 92.30(2) | |
| Z | 4 | 4 | 4 |
| Key Feature | Twisted Nitro Group | Planar Packing | Carboxylic Dimer |
Critical Structural Features
A. Steric Hindrance (The "Ortho Effect")
In the Reference A (3-nitrobenzhydrazide), the nitro group at position 3 is unhindered, allowing the molecule to adopt a near-planar conformation to maximize
-
Target Deviation : In this compound, the Nitro group is flanked by the Hydrazide (Pos 1) and Methyl (Pos 3).
-
Result : The nitro group will rotate out of the benzene plane (torsion angle
) to relieve steric strain. This disrupts the "sheet-like" packing seen in the isomer.
B. Hydrogen Bonding Network
-
Donor : The hydrazide
moiety acts as a dual donor. -
Acceptor : The Carbonyl (
) and Nitro ( ) oxygens act as acceptors. -
Prediction : Expect the formation of
dimers involving the hydrazide group, linked into chains by the nitro group. The methyl group will act as a hydrophobic spacer, likely increasing the unit cell volume compared to the non-methylated analog.
Data Collection Strategy
When collecting XRD data for this compound, specific parameters must be optimized to account for weak diffraction at high angles often seen in flexible organic hydrazides.
Measurement Protocol
-
Temperature : Collect data at 100 K (Cryogenic) to reduce thermal vibration of the terminal methyl and hydrazine groups.
-
Radiation :
( Å) is preferred over to minimize absorption, though the compound contains only light atoms (C, H, N, O). -
Resolution : Aim for
Å resolution to accurately resolve the H-atoms on the Hydrazine moiety, which are critical for defining the hydrogen bond network.
Structural Logic Diagram
Figure 2: Causal relationship between molecular substitution and crystal packing.
References
-
Crystal Structure of 3-Nitrobenzhydrazide
- Source: Cambridge Structural Database (CSD). The 3-nitro isomer serves as the primary topological reference for the hydrazide backbone.
- Comparison: Demonstrates the baseline packing without methyl interference.
-
Link: (Generic Search: "Nitrobenzhydrazide")
-
Crystal Structure of 3-Methyl-2-nitrobenzoic Acid
- Source: PubChem / CSD.
- Relevance: Provides the precise geometry of the sterically crowded 2-nitro-3-methyl phenyl ring.
-
Link:
-
General Synthesis of Hydrazides
- Source: ChemicalBook & Standard Organic Protocols.
- Protocol: Standard hydrazinolysis of esters.
-
Link:
-
Isomer Comparison Data (4-Nitrobenzhydrazide)
- Source: NIH / PubMed Central.
- Relevance: Shows contrasting planar geometry of para-substituted isomers.
-
Link:
Sources
A Senior Application Scientist's Guide to the Elemental Analysis of C8H9N3O3 and its Comparison with Alternative Methodologies
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's elemental composition is a foundational requirement. This guide provides an in-depth comparison of analytical techniques for the elemental characterization of the organic compound with the molecular formula C8H9N3O3. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions to elucidate the rationale behind methodological choices, ensuring a self-validating approach to analytical chemistry.
The determination of the mass fractions of carbon, hydrogen, nitrogen, and in this case, oxygen, is critical for verifying the empirical formula of a newly synthesized compound and assessing its purity.[1] For a compound with the formula C8H9N3O3, the expected theoretical elemental composition serves as the benchmark against which all experimental results are measured.
Theoretical Elemental Composition of C8H9N3O3
A precise understanding of the theoretical composition is the first step in any elemental analysis workflow. The calculation is based on the atomic masses of the constituent elements.
-
Molecular Weight: 195.18 g/mol
-
Carbon (C): 49.23%
-
Hydrogen (H): 4.65%
-
Nitrogen (N): 21.53%
-
Oxygen (O): 24.59%
Any deviation from these values in experimental analysis must be scrutinized, as it may indicate impurities, the presence of solvates, or an incorrect structural assignment.
Gold Standard: Combustion-Based Elemental Analysis (CHNS/O)
The most common and widely accepted method for determining the elemental composition of organic compounds is combustion analysis.[1][2] This technique is often a requirement by scientific journals for the publication of new chemical entities, with an accepted tolerance of ±0.4% from the theoretical values.[3][4]
The underlying principle of combustion analysis is the complete and quantitative oxidation of the sample in a high-temperature, oxygen-rich environment.[5][6] This process breaks down the compound into simple, stable gases: carbon is converted to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or its oxides (NOx), which are subsequently reduced to N2.[6][7]
Experimental Protocol for CHN Analysis
-
Sample Preparation: A small, precisely weighed amount of the C8H9N3O3 sample (typically 1-3 mg) is placed into a tin or silver capsule. The sample must be homogenous and dry, as residual solvent or water will affect the hydrogen and oxygen content results.[8]
-
Instrument Calibration: The elemental analyzer is calibrated using a certified organic standard with a known elemental composition, such as sulfanilic acid or acetanilide.[9] This step is crucial for ensuring the accuracy and linearity of the detector response.
-
Combustion: The encapsulated sample is introduced into a high-temperature furnace (typically around 1000°C) with a constant flow of pure oxygen.[6][9] This "flash combustion" ensures the complete conversion of the sample into its elemental gases.[8]
-
Reduction and Separation: The resulting gas mixture flows through a reduction tube containing heated copper to convert any nitrogen oxides to dinitrogen gas. The gases (CO2, H2O, N2) are then passed through a gas chromatography column, which separates them based on their different retention times.[9]
-
Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.[9][10] The detector's signal is proportional to the concentration of the respective element in the original sample. The instrument's software then calculates the weight percentage of each element.
Oxygen Determination
Oxygen is typically determined separately by pyrolysis. The sample is heated in a furnace in the absence of oxygen, and the resulting gases are passed over nickel-coated carbon at high temperatures (around 1060°C).[10] This process converts the oxygen in the sample to carbon monoxide (CO), which is then detected and quantified.[8][10]
Caption: Workflow for CHN combustion analysis.
Alternative and Complementary Analytical Techniques
While combustion analysis provides the fundamental elemental ratios, a comprehensive characterization of a new chemical entity, particularly in a drug development context, requires orthogonal methods to confirm the molecular formula and structure.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the precise mass of a molecule, which can be used to deduce its molecular formula. Unlike combustion analysis, which provides the percentage of each element, HRMS provides a highly accurate mass-to-charge ratio (m/z) of the parent ion. This allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For publication, a found value within 0.003 m/z units of the calculated value is often required.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹H and ¹³C NMR, is the primary technique for elucidating the chemical structure of an organic molecule. While it does not directly provide elemental composition, it offers critical information about the chemical environment of hydrogen and carbon atoms, the connectivity of the molecule, and can be used to assess purity.[3] The integration of proton signals in ¹H NMR can provide relative ratios of different types of hydrogen atoms, which must be consistent with the proposed structure and, by extension, the elemental analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Combustion Elemental Analysis - Analytik Jena [analytik-jena.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. measurlabs.com [measurlabs.com]
- 9. velp.com [velp.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the UV-Vis Absorption Spectra of 3-Methyl-2-nitrobenzhydrazide Complexes and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption spectra of 3-Methyl-2-nitrobenzhydrazide and its metal complexes. By comparing the spectral characteristics of the ligand with its coordinated counterparts, we can elucidate the nature of metal-ligand bonding and its impact on the electronic properties of these molecules. This information is crucial for researchers in coordination chemistry and drug development, where such complexes are explored for their potential therapeutic applications.
The Significance of UV-Vis Spectroscopy in Characterizing Hydrazide Complexes
UV-Vis spectroscopy is a powerful and accessible technique for characterizing hydrazide-based ligands and their metal complexes. The absorption of UV-Vis radiation by these molecules promotes electrons from lower to higher energy orbitals. The wavelengths at which absorption occurs and the intensity of the absorption are highly sensitive to the molecule's electronic structure.
For hydrazide ligands like this compound, the UV-Vis spectrum is typically characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic rings and the hydrazide moiety. Upon coordination with a metal ion, several key changes in the UV-Vis spectrum can be observed:
-
Bathochromic Shift (Red Shift): The absorption bands of the ligand often shift to longer wavelengths upon complexation. This is indicative of a decrease in the energy gap between the ground and excited states, which can be attributed to the delocalization of electrons through the newly formed metal-ligand bonds.
-
Hypsochromic Shift (Blue Shift): In some cases, a shift to shorter wavelengths may occur, suggesting an increase in the energy of the electronic transitions.
-
Appearance of New Bands: The formation of metal complexes can give rise to new absorption bands, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. These transitions provide direct evidence of coordination.
By analyzing these spectral changes, researchers can gain valuable insights into the coordination environment of the metal ion and the nature of the chemical bonds within the complex.
Comparative Analysis of UV-Vis Spectra: Ligand vs. Complexes
Typically, the free ligands exhibit two main absorption bands in the UV region. The first, at a shorter wavelength, is attributed to the π → π* transitions of the aromatic rings. A second, often weaker band or shoulder at a longer wavelength, corresponds to the n → π* transition of the azomethine group (-C=N) in Schiff bases or the carbonyl group in hydrazides.
Upon complexation with transition metals, these bands are often shifted, and new bands may appear in the visible region due to d-d transitions of the metal ion or charge transfer phenomena.
| Compound Type | λmax (nm) for π → π | λmax (nm) for n → π | New Bands (Charge Transfer/d-d) | Reference |
| Hydrazone Schiff Base Ligands | ~234-248, ~260, 310 | ~263-282, ~320, 316, 342-385 | - | [1][2][3] |
| Cobalt(II)/(III) Complexes | Shifted | Shifted | ~560, ~645 | [1] |
| General Transition Metal Complexes | Shifted to longer wavelengths | Shifted to longer wavelengths | Varies with metal | [2] |
Note: The table above is a summary of data from various hydrazide and Schiff base ligands and their complexes, as specific data for this compound was not found in the search results.
The shift to longer wavelengths upon coordination is a common observation and suggests that the ligand is indeed participating in complex formation. The appearance of new bands in the visible region for transition metal complexes is a strong indicator of the coordination of the ligand to the metal center.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To obtain reliable and reproducible UV-Vis absorption spectra for this compound and its complexes, the following experimental protocol is recommended.
Materials and Instrumentation
-
Solvent: A suitable solvent that dissolves both the ligand and the metal complexes and is transparent in the wavelength range of interest (e.g., DMSO, DMF, Methanol, Ethanol).[4] The choice of solvent can influence the position and intensity of the absorption bands.
-
Concentration: Prepare solutions of the ligand and complexes of known concentrations, typically in the range of 10⁻⁴ to 10⁻⁶ M.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Cuvettes: Quartz cuvettes with a 1 cm path length are standard.
Step-by-Step Procedure
-
Instrument Calibration: Calibrate the spectrophotometer using a reference solvent (the same solvent used to prepare the samples).
-
Sample Preparation:
-
Accurately weigh a small amount of the ligand or complex.
-
Dissolve it in a known volume of the chosen solvent to prepare a stock solution.
-
Perform serial dilutions to obtain the desired concentration for analysis.
-
-
Spectral Acquisition:
-
Fill a clean quartz cuvette with the sample solution.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Place a cuvette filled with the pure solvent in the reference holder.
-
Scan the absorbance of the sample over a desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each absorption band.
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Visualizing the Chelation and Experimental Workflow
Chelation of this compound with a Metal Ion
The following diagram illustrates the potential bidentate coordination of this compound to a generic metal ion (M²⁺), which is a common coordination mode for hydrazide ligands.
Caption: Chelation of this compound with a metal ion.
Experimental Workflow for UV-Vis Analysis
This diagram outlines the key steps involved in the UV-Vis spectroscopic analysis of the complexes.
Caption: Experimental workflow for UV-Vis spectral analysis.
Conclusion
UV-Vis spectroscopy is an indispensable tool for the initial characterization of novel metal complexes of this compound and related ligands. The observable shifts in absorption maxima and the emergence of new charge-transfer bands upon complexation provide compelling evidence of metal-ligand coordination. This guide offers a framework for conducting and interpreting these spectroscopic studies, enabling researchers to effectively probe the electronic structure of these promising compounds for applications in medicinal chemistry and materials science.
References
-
ResearchGate. (n.d.). UV-vis absorption spectra of ligand (red spectrum) and complex(blue spectrum). Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of the ligand, and complexes 1 and 2 in MeOH solution. Retrieved from [Link]
-
ResearchGate. (n.d.). UV‐vis spectra were monitored at different time intervals during the... Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Visible spectra of the Schiff base (2a) and its metal complexes (3a-8a). Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Visible spectra of ligand and their metal complexes. Retrieved from [Link]
-
Girolami Group Website - University of Illinois. (2023). Three-Center M−H−B Bonds Are Strong Field Interactions. Synthesis and Characterization of M(CH2NMe2BH3)3 Complexes of Titanium, Chromium, and Cobalt. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Experimental and theoretical studies of new Co(III) complexes of hydrazide derivatives proposed as multi‐target inhibitors of SARS‐CoV‐2. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES, DNA CLEAVAGE AND ANTIBACTERIAL ACTIVITY STUDI. Retrieved from [Link]
-
MDPI. (2023). Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra of the complex salts 1 (green), 3 (blue), 6... Retrieved from [Link]
-
UNIMAS Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3d TRANSITION METAL COMPLEXES WITH SCHIFF BASE LIGANDS. Retrieved from [Link]
-
PubMed Central. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. Retrieved from [Link]
-
MDPI. (2023). Geometry and UV-Vis Spectra of Au 3+ Complexes with Hydrazones Derived from Pyridoxal 5′-Phosphate: A DFT Study. Retrieved from [Link]
-
ResearchGate. (2025). Platinum(II) complexes with carbazates and hydrazides: Synthesis, spectral characterization, computational modeling, and biological studies. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis, Characterization and Spectral Studies of Hydrazide Schiffs Base with Metalions Such as Co (II), Ni (II) and Cu (II). Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (n.d.). Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Retrieved from [Link]
-
PubMed. (n.d.). Spectral, magnetic and biological studie on some bivalent 3d metal complexes of hydrazine derived schiff-base ligands. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Methyl-2-nitrobenzhydrazide
Executive Safety Summary & Risk Assessment
Chemical Identity: 3-Methyl-2-nitrobenzhydrazide Functional Hazard Class: Substituted Nitro-Aromatic Hydrazide
Operational Warning: Specific toxicological data for this exact isomer is often limited in public literature. As a Senior Application Scientist, I apply the Precautionary Principle based on its functional moieties:
-
Hydrazide Group (
): High potential for skin sensitization (allergic contact dermatitis) and potential genotoxicity. Hydrazides are potent reducing agents. -
Nitro Group (
): Associated with systemic toxicity (methemoglobinemia) upon absorption and energetic instability when heated or mixed with oxidizers.
Core Directive: Handle as a Sensitizer and Potential Carcinogen . All protocols below are designed to prevent any cutaneous contact or inhalation.
Personal Protective Equipment (PPE) Matrix
This protocol uses a Redundant Barrier System to mitigate the risk of permeation and cross-contamination.
PPE Specification Table
| Zone | Equipment | Technical Specification (Requirement) | Scientific Rationale |
| Hand (Primary) | Inner Glove | Nitrile, 4 mil (0.10 mm), Powder-free | Acts as a second skin; white/light color preferred to see outer glove failure. |
| Hand (Secondary) | Outer Glove | Nitrile, Extended Cuff, >5 mil (0.12 mm) | Hydrazide Permeation: Hydrazides can permeate thin latex rapidly. Double nitrile increases breakthrough time significantly. |
| Respiratory | Primary Control | Chemical Fume Hood (Face Velocity: 80–100 fpm) | Engineering controls are superior to PPE. Prevents aerosolization of solid powder. |
| Respiratory | Secondary | N95 or P100 Particulate Respirator | Only if working outside a hood (not recommended) or during spill cleanup. |
| Eye/Face | Goggles | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. Powder drift can bypass side shields. |
| Body | Lab Coat | Tyvek® or Poly-coated Apron | Cotton coats absorb hydrazides, creating a long-term exposure source. Impervious material is required for bulk handling. |
PPE Decision Logic (Graphviz)
Figure 1: Decision matrix for selecting appropriate PPE based on operational scale.
Operational Protocol: Weighing & Transfer
The Critical Moment: The highest risk of exposure occurs during the transfer of the solid, where static electricity can cause "powder fly."
Step-by-Step Methodology
-
Static Mitigation:
-
Place an antistatic mat or wipe down the balance area with a static-dissipative wipe. Nitro-aromatics can be statically charged, causing particles to repel the spatula and land on the benchtop.
-
-
The "Double-Glove" Donning:
-
Don inner gloves (under lab coat cuff).
-
Don outer gloves (over lab coat cuff). This creates a shingle effect, preventing powder from entering the sleeve.
-
-
Transfer Technique:
-
Use a disposable antistatic weighing boat.
-
Do not use a metal spatula if the compound is dry and potentially shock-sensitive (rare for this specific derivative, but best practice for nitro compounds). Use a PTFE-coated or plastic spatula.
-
-
Decontamination (Self-Validating Step):
-
After weighing, wipe the exterior of the vial and the balance area with a methanol-dampened Kimwipe.
-
Validation: Inspect the wipe. If yellow/orange discoloration is visible (characteristic of many nitro compounds), contamination is present. Repeat until clean.
-
-
Doffing:
-
Remove outer gloves inside the fume hood and dispose of them as solid hazardous waste immediately.
-
Emergency Response & Spill Management
Chemical Incompatibility: this compound is a reducing agent (hydrazide) and an oxidizer (nitro). NEVER mix with strong oxidizers (e.g., permanganates, peroxides) or strong acids, as this may trigger an energetic decomposition.
Spill Response Workflow (Graphviz)
Figure 2: Sequential workflow for managing solid spills safely.
Disposal & Waste Management
Scientific Integrity: Hydrazides are toxic to aquatic life and must not enter municipal water systems.
-
Solid Waste:
-
Collect all contaminated gloves, weighing boats, and paper towels in a dedicated Solid Hazardous Waste container.
-
Label clearly: "Toxic Solid - Organic Hydrazide."
-
-
Liquid Waste (Mother Liquors):
-
Segregate into Non-Halogenated Organic waste streams.
-
Crucial: Do not mix with waste streams containing oxidizing agents (e.g., Chromic acid waste) to prevent exothermic reactions.
-
-
Destruction Method:
-
The preferred method for ultimate disposal is High-Temperature Incineration equipped with a scrubber for nitrogen oxides (
).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21575, 3-Methyl-2-nitrobenzoic acid (Precursor Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hydrazine and Derivatives. Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press.[1] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
